4-(Trifluoromethyl)benzyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHDHQVROPEJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239870 | |
| Record name | p-Trifluoromethylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-99-1 | |
| Record name | p-Trifluoromethylbenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Trifluoromethylbenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)benzyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Trifluoromethyl)benzyl chloride, a versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. This document outlines its key physical constants, provides detailed experimental protocols for their determination, and illustrates its application in a significant synthetic pathway.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These values are essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClF₃ | [1] |
| Molecular Weight | 194.58 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 68 °C at 12 mmHg | [1] |
| Melting Point | 19 °C | [1] |
| Density | 1.315 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.464 | [2] |
| CAS Number | 939-99-1 | [1] |
| Synonyms | 4-(Chloromethyl)benzotrifluoride, α-Chloro-α',α',α'-trifluoro-p-xylene | [1] |
Experimental Protocols
The following sections detail the standard experimental methodologies for the determination of the key physicochemical properties of this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and accurate procedure.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or oil bath)
-
Sample of this compound
Procedure:
-
A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is securely attached to a thermometer. The bulb of the thermometer should be level with the sample.
-
The thermometer and test tube assembly are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform temperature distribution.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.
Determination of Melting Point
For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity. Given that this compound has a melting point of 19 °C, this determination would be performed at a cooled temperature.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup with a cooling bath
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Sample of this compound (solidified)
Procedure:
-
A small amount of solidified this compound is finely powdered.
-
The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped to pack the solid into the sealed end to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a cooling bath within a Thiele tube.
-
The temperature is slowly increased (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A pure sample will have a sharp melting range of 1-2 °C.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, a flask with a precisely known volume.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Water bath
-
Sample of this compound
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The temperature of the water is recorded.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature.
-
The pycnometer filled with the sample is weighed (m₃).
-
The density of the sample is calculated using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the recorded temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (sodium lamp, D-line)
-
Dropper
-
Sample of this compound
-
Ethanol and lens paper for cleaning
Procedure:
-
The prisms of the Abbe refractometer are cleaned with ethanol and lens paper.
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the lower prism using a dropper.
-
The prisms are closed and locked.
-
Water from a constant temperature bath (set to 20 °C) is circulated through the instrument.
-
The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.
-
The dispersion and refractive index knobs are adjusted until the dividing line between the light and dark fields is sharp and coincides with the center of the crosshairs.
-
The refractive index is read from the scale.
Application in Synthesis: A Case Study
This compound is a key intermediate in the synthesis of various organic molecules. Its utility stems from the presence of the reactive benzylic chloride and the electron-withdrawing trifluoromethyl group, which can enhance the biological activity of the final compound. One notable application is in the synthesis of dithiocarbamates, which are known for their fungicidal and pesticidal properties.
The following diagram illustrates the general synthetic pathway for the formation of a dithiocarbamate using this compound.
Caption: Synthetic pathway for dithiocarbamate formation.
This two-step, one-pot synthesis involves the initial reaction of a secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This salt then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound in a nucleophilic substitution reaction to yield the final dithiocarbamate product. The trifluoromethyl group often imparts increased lipophilicity and metabolic stability to the resulting molecule, which can be advantageous in drug and agrochemical design.
References
An In-depth Technical Guide to 4-(Trifluoromethyl)benzyl chloride (CAS 939-99-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzyl chloride, a pivotal chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its significance lies in the presence of the trifluoromethyl (-CF3) group, which can enhance the biological activity, metabolic stability, and lipophilicity of target molecules, making it a valuable building block in modern drug design.[1][2]
Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[1][3][4] It is characterized by its unique combination of a reactive benzyl chloride moiety and an electron-withdrawing trifluoromethyl group.
| Property | Value | Source(s) |
| CAS Number | 939-99-1 | [1] |
| Molecular Formula | C₈H₆ClF₃ | [1][4][5] |
| Molecular Weight | 194.58 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Melting Point | 19 °C | [1] |
| Boiling Point | 68 °C at 12 mmHg | [1] |
| Density | 1.315 - 1.32 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.464 | |
| Flash Point | 73 - 74 °C (163.4 - 165.2 °F) - closed cup | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents like benzene and toluene.[5] | |
| SMILES String | FC(F)(F)c1ccc(CCl)cc1 | |
| InChI Key | MCHDHQVROPEJJT-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably under a chemical fume hood.[6][7][8] It is a combustible liquid and is corrosive, causing severe skin burns and eye damage.[3][7][8]
| Hazard Information | Details | Source(s) |
| Signal Word | Danger | [7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | |
| Hazard Classifications | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [7] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [4][8] |
| Storage | Store locked up in a dry, cool, and well-ventilated place.[6][7] Recommended storage temperature is 2 - 8 °C.[1] Keep away from heat, sparks, and open flames.[7] | |
| Incompatible Materials | Strong oxidizing agents. | [3][7] |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves (e.g., Viton®), protective clothing, and a NIOSH/MSHA approved respirator are recommended.[3][7] |
Significance and Applications
This compound is a versatile intermediate primarily used in:
-
Pharmaceutical Development : It serves as a crucial building block for synthesizing a variety of pharmaceuticals. The trifluoromethyl group is known to enhance drug efficacy, metabolic stability, and binding affinity.[1][2]
-
Agrochemicals : It is used in the formulation of pesticides and herbicides, where the -CF3 group can increase the potency and environmental stability of the active ingredients.[1]
-
Organic Synthesis : As a reactive benzylating agent, it is used to introduce the 4-(trifluoromethyl)benzyl moiety into various molecules to create complex organic compounds and advanced materials.[1]
Core Logical Workflow: From Intermediate to Final Product
The primary utility of this compound is as an electrophile in nucleophilic substitution reactions. The benzylic chloride is a good leaving group, facilitating reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds.
Caption: General workflow for reactions involving this compound.
Experimental Protocols
While specific, detailed industrial synthesis processes are often proprietary, a general laboratory-scale procedure for utilizing this compound in a nucleophilic substitution reaction is provided below.
General Protocol: Synthesis of a Benzyl Ether Derivative
This protocol describes a typical Williamson ether synthesis using this compound.
-
Reagents and Setup :
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an alcohol (R-OH, 1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF, or THF).
-
Add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 equivalents) to the solution to deprotonate the alcohol and form the alkoxide nucleophile.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Reaction :
-
Slowly add this compound (1.0-1.1 equivalents) to the stirred mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification :
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using silica gel column chromatography to obtain the pure ether derivative.
-
Role in Drug Development
The incorporation of the 4-(trifluoromethyl)benzyl group can profoundly influence a molecule's pharmacological profile. This is a key strategy in modern medicinal chemistry.
Caption: Impact of the trifluoromethyl group on drug properties.
References
The Dual Nature of Reactivity: An In-depth Technical Guide to Benzylic Chlorides in CF3-Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry, offering profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. However, the powerful electron-withdrawing nature of the CF3 group also dramatically alters the reactivity of adjacent functional groups. This technical guide provides a comprehensive exploration of the reactivity of benzylic chlorides in compounds bearing trifluoromethyl substituents, a critical consideration for the synthesis and development of novel therapeutics.
This document will delve into the mechanistic dichotomy of SN1 and SN2 reactions at the benzylic position, the quantitative impact of CF3 substitution on reaction rates, and detailed experimental protocols for the synthesis and kinetic analysis of these important intermediates.
The Mechanistic Dichotomy: SN1 vs. SN2 Pathways
Benzylic chlorides exhibit a finely balanced reactivity profile, capable of undergoing nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) pathways. The presence of a CF3 group on the aromatic ring significantly influences this balance.
The SN1 pathway proceeds through a carbocation intermediate. The stability of this intermediate is paramount to the reaction rate. Electron-donating groups (EDGs) on the benzene ring stabilize the positive charge through resonance and inductive effects, accelerating the reaction. Conversely, the strongly electron-withdrawing CF3 group destabilizes the benzylic carbocation, thereby retarding the SN1 reaction rate.
The SN2 pathway , a concerted mechanism, is sensitive to steric hindrance at the reaction center. While the primary nature of the benzylic carbon is favorable for an SN2 attack, the transition state is also influenced by electronic factors. The electron-withdrawing CF3 group can stabilize the accumulation of negative charge in the SN2 transition state, potentially accelerating this pathway relative to the unsubstituted benzyl chloride under certain conditions.
The choice between the SN1 and SN2 mechanism is ultimately dictated by a combination of factors:
-
Substrate Structure: The number and position of CF3 groups on the aromatic ring.
-
Nucleophile: Strong, anionic nucleophiles favor the SN2 pathway, while weak, neutral nucleophiles (often the solvent) favor the SN1 pathway (solvolysis).
-
Solvent: Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring SN1 reactions. Polar aprotic solvents (e.g., DMSO, DMF) favor SN2 reactions.
-
Temperature: Higher temperatures can favor the higher activation energy pathway, which is often the SN1 reaction.
Quantitative Analysis of Reactivity
The electronic effect of substituents on the rate of reaction can be quantified using the Hammett equation, which relates the logarithm of the reaction rate constant (k) to a substituent constant (σ) and a reaction constant (ρ):
log(k/k₀) = ρσ
where k₀ is the rate constant for the unsubstituted compound. For reactions involving the formation of a positive charge at the benzylic position, the σ⁺ substituent constants are often used. The reaction constant, ρ, is a measure of the sensitivity of the reaction to substituent effects. A large negative ρ value indicates a high sensitivity and the development of significant positive charge in the transition state, characteristic of an SN1 mechanism.
The following tables summarize key quantitative data on the solvolysis of CF3-substituted benzylic chlorides.
Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C
| Substituent | k_solv (s⁻¹) | Relative Rate (k/k_H) |
| 4-OCH₃ | 2.2 | 4.8 x 10⁵ |
| 4-CH₃ | 1.6 x 10⁻² | 3.5 x 10³ |
| H | 4.6 x 10⁻⁶ | 1 |
| 4-Cl | 3.5 x 10⁻⁷ | 0.076 |
| 3-CF₃ | 1.1 x 10⁻⁸ | 0.0024 |
| 4-CF₃ | 3.2 x 10⁻⁹ | 0.0007 |
| 3,5-(CF₃)₂ | 1.5 x 10⁻¹⁰ | 0.000033 |
| 3,4-(NO₂)₂ | 1.1 x 10⁻⁸ | 0.0024 |
Table 2: Hammett Correlation Data for Solvolysis of Benzylic Derivatives
| Reaction System | ρ (rho) value | Mechanistic Implication |
| Solvolysis of substituted benzyl tosylates | -5.58 (for EDGs) | SN1 mechanism with significant carbocation character |
| Solvolysis of substituted benzyl tosylates | -2.81 (for EWGs) | Shift towards an SN2-like mechanism |
| Solvolysis of α-(trifluoromethyl)benzyl tosylates | -7.46 | Very high electron demand, SN1 with a highly destabilized carbocation |
Experimental Protocols
Synthesis of 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene
This protocol details the nucleophilic substitution of a benzylic chloride with sodium azide, a common transformation in the synthesis of pharmaceutical intermediates.
Materials:
-
3,5-Bis(trifluoromethyl)benzyl chloride
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Heptane
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Temperature probe
Procedure:
-
In a round-bottom flask, suspend sodium azide (1.2 equivalents) in a mixture of DMSO (2.5 volumes relative to the benzyl chloride) and water (1 volume).
-
Prepare a solution of 3,5-bis(trifluoromethyl)benzyl chloride (1.0 equivalent) in DMSO (2 volumes).
-
Add the benzyl chloride solution dropwise to the sodium azide suspension over a period of 30 minutes, maintaining the reaction temperature between 20-25°C.
-
Stir the reaction mixture at room temperature for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with heptane (6 volumes).
-
Add water (4 volumes) to dissolve the precipitated salts.
-
Separate the aqueous layer and wash the organic layer with water (2 x 3 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Kinetic Analysis of Solvolysis
This protocol outlines a general procedure for determining the rate of solvolysis of a CF3-substituted benzyl chloride.
Materials:
-
CF3-substituted benzyl chloride
-
Solvent system (e.g., 20% acetonitrile in water)
-
UV-Vis spectrophotometer or HPLC with a UV detector
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the CF3-substituted benzyl chloride in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Equilibrate the reaction solvent (e.g., 20% acetonitrile in water) to the desired temperature (e.g., 25.0 ± 0.1°C) in a constant temperature bath.
-
Initiate the reaction by injecting a small aliquot of the stock solution into the temperature-equilibrated solvent to achieve the desired final concentration (typically in the micromolar to millimolar range).
-
Immediately begin monitoring the reaction by one of the following methods:
-
UV-Vis Spectroscopy: Follow the change in absorbance at a wavelength where the starting material and product have significantly different extinction coefficients.
-
HPLC: At timed intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by dilution with a suitable solvent), and analyze the composition by HPLC to determine the disappearance of the starting material and the appearance of the product.
-
-
Record the data over at least three half-lives of the reaction.
-
The first-order rate constant (k) can be determined by plotting the natural logarithm of the concentration of the starting material versus time. The slope of this line will be -k.
Application in Drug Development: A Multi-Step Synthesis Example
The principles outlined in this guide are directly applicable to the synthesis of complex pharmaceutical agents. The following diagram illustrates a hypothetical multi-step synthesis of a bioactive molecule, where the reactivity of a CF3-substituted benzyl chloride is a key step.
Conclusion
The presence of trifluoromethyl substituents on a benzylic chloride creates a fascinating and synthetically challenging landscape for the modern chemist. The strong electron-withdrawing nature of the CF3 group profoundly influences the delicate balance between SN1 and SN2 reactivity, generally favoring the SN2 pathway by destabilizing the carbocationic intermediate of the SN1 route. Understanding these electronic effects, as quantified by Hammett analysis, is crucial for predicting reactivity and selecting appropriate reaction conditions. The detailed experimental protocols provided herein serve as a practical guide for researchers navigating the synthesis and kinetic evaluation of these important compounds. As the demand for more sophisticated and effective pharmaceuticals grows, a deep understanding of the reactivity of CF3-substituted building blocks will remain an indispensable tool in the arsenal of drug development professionals.
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-(Trifluoromethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 4-(trifluoromethyl)benzyl chloride. Due to the presence of two deactivating groups, the trifluoromethyl (-CF3) and chloromethyl (-CH2Cl) moieties, the aromatic ring of this compound is significantly deactivated towards electrophilic attack. This document explores the theoretical underpinnings of these reactions, including the competing directing effects of the substituents, and provides detailed experimental protocols for key transformations. Quantitative data, where available, is summarized, and logical workflows are visualized to aid in experimental design and execution.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and lipophilicity to bioactive molecules. Understanding the reactivity of the aromatic ring in this compound is crucial for its effective utilization in the synthesis of complex target molecules. This guide delves into the electrophilic substitution reactions of this substrate, providing a technical resource for chemists in research and development.
Theoretical Background: Directing Effects and Reactivity
The regioselectivity and rate of electrophilic aromatic substitution on this compound are governed by the electronic properties of its two substituents: the trifluoromethyl group (-CF3) and the chloromethyl group (-CH2Cl).
-
Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect, -I). Consequently, it is a powerful deactivating group and a meta-director in EAS reactions.[1][2] The deactivation arises from the destabilization of the positively charged intermediate (arenium ion) formed during the reaction.
-
Chloromethyl Group (-CH2Cl): The chloromethyl group is also deactivating due to the electron-withdrawing inductive effect of the chlorine atom. However, it is generally considered an ortho, para-director. This directing effect can be attributed to the ability of the adjacent methylene group to stabilize the arenium ion intermediate through hyperconjugation.
The combination of a strong meta-directing, deactivating -CF3 group and a weaker ortho, para-directing, deactivating -CH2Cl group results in a highly deactivated aromatic ring. Electrophilic substitution, therefore, requires forcing conditions. The substitution pattern is a result of the interplay between these two directing influences. The primary positions for electrophilic attack are those that are least deactivated. In this case, the positions meta to the -CF3 group (positions 3 and 5) and ortho to the -CH2Cl group (positions 3 and 5) are the most likely sites of substitution.
Electrophilic Substitution Reactions
Nitration
The introduction of a nitro group (-NO2) onto the aromatic ring of this compound is a feasible transformation, albeit one that requires strong nitrating agents. The primary product expected is 2-nitro-4-(trifluoromethyl)benzyl chloride, resulting from substitution at the position ortho to the chloromethyl group and meta to the trifluoromethyl group. The existence of this compound is confirmed in chemical databases.
Table 1: Predicted and Observed Products of Nitration
| Reactant | Major Product(s) | Reference |
| This compound | 2-Nitro-4-(trifluoromethyl)benzyl chloride | Predicted |
| 4-Chlorobenzotrifluoride | 4-Chloro-3-nitrobenzotrifluoride | [3] |
A detailed experimental protocol for the analogous nitration of 4-chlorobenzotrifluoride provides valuable insight into the required reaction conditions.
Halogenation
The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring is also anticipated to occur at the 2-position. The compound 2-bromo-4-(trifluoromethyl)benzyl chloride is commercially available, indicating that this transformation is synthetically accessible.[4]
Table 2: Predicted and Observed Products of Halogenation
| Reactant | Major Product(s) | Reference |
| This compound | 2-Bromo-4-(trifluoromethyl)benzyl chloride | [4] |
| This compound | 2-Chloro-4-(trifluoromethyl)benzyl chloride | Predicted |
Sulfonation
Sulfonation, the introduction of a sulfonic acid group (-SO3H), is expected to be challenging due to the severe deactivation of the ring. The reaction would likely require fuming sulfuric acid (oleum) and elevated temperatures. The expected product would be 4-(chloromethyl)-2-(trifluoromethyl)benzene-1-sulfonic acid.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated aromatic rings. The decreased nucleophilicity of the ring in this compound prevents it from attacking the carbocation or acylium ion intermediates generated in these reactions. Therefore, Friedel-Crafts reactions are not considered viable for this substrate under standard conditions.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt these procedures based on their specific experimental setup and safety protocols.
Representative Protocol for Nitration
This protocol is adapted from the nitration of the structurally similar 4-chlorobenzotrifluoride.[3]
Reaction:
This compound + HNO₃/H₂SO₄ → 2-Nitro-4-(trifluoromethyl)benzyl chloride
Materials:
-
This compound
-
Mixed acid (e.g., 20% by weight nitric acid, 26% sulfur trioxide, and 54% sulfuric acid)
-
Water
-
Ice
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add the mixed acid.
-
Cool the mixed acid to 0-5 °C in an ice bath.
-
Slowly add this compound to the cooled mixed acid while maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 50-55 °C) for a specified time (e.g., 30 minutes), monitoring the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over a drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
Summary of Quantitative Data
Due to the specialized nature of this substrate, extensive quantitative data in the peer-reviewed literature is scarce. The following table summarizes the expected outcomes based on the known directing effects and data from analogous reactions.
Table 3: Summary of Expected Electrophilic Substitution Reactions
| Reaction Type | Electrophile | Catalyst | Expected Major Product(s) | Expected Yield |
| Nitration | NO₂⁺ | H₂SO₄ | 2-Nitro-4-(trifluoromethyl)benzyl chloride | Moderate |
| Bromination | Br⁺ | FeBr₃ | 2-Bromo-4-(trifluoromethyl)benzyl chloride | Moderate |
| Chlorination | Cl⁺ | FeCl₃ | 2-Chloro-4-(trifluoromethyl)benzyl chloride | Moderate |
| Sulfonation | SO₃ | H₂SO₄ (fuming) | 4-(Chloromethyl)-2-(trifluoromethyl)benzene-1-sulfonic acid | Low to Moderate |
| Friedel-Crafts | R⁺ or RCO⁺ | AlCl₃ | No reaction | - |
Conclusion
The electrophilic substitution reactions of this compound are challenging due to the strong deactivating nature of the trifluoromethyl and chloromethyl groups. However, reactions such as nitration and halogenation are feasible under forcing conditions, leading primarily to substitution at the 2-position, which is ortho to the chloromethyl group and meta to the trifluoromethyl group. Friedel-Crafts reactions are generally not viable. This guide provides a theoretical framework and practical considerations for researchers working with this important synthetic intermediate. Careful optimization of reaction conditions is necessary to achieve desired outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 4. 2-Bromo-4-(trifluoromethyl)benzyl chloride [synhet.com]
stability and storage conditions for 4-(Trifluoromethyl)benzyl chloride
An In-depth Technical Guide to the Stability and Storage of 4-(Trifluoromethyl)benzyl chloride
Introduction
This compound, also known by its synonyms α′-Chloro-α,α,α-trifluoro-p-xylene and 4-(Chloromethyl)benzotrifluoride, is a versatile chemical intermediate with the molecular formula C₈H₆ClF₃.[1] It is a colorless to nearly colorless liquid widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group enhances the reactivity and solubility of the molecule in various organic solvents, making it a crucial building block for introducing this moiety into target molecules to improve biological activity and metabolic stability.[1] This guide provides a comprehensive overview of its chemical stability, recommended storage conditions, and methodologies for its handling and analysis.
Chemical Profile and Stability
Under recommended conditions, this compound is stable.[2][3] However, it is a reactive compound susceptible to degradation under specific environmental conditions. It is a combustible liquid and its vapors can form explosive mixtures with air upon intense heating.[2][4]
Conditions to Avoid:
-
Heat, Flames, and Ignition Sources: The compound is combustible with a flash point of 74 °C (165.2 °F). It should be kept away from open flames, hot surfaces, sparks, and other potential sources of ignition.[2][5]
-
Moisture: Like other benzyl chlorides, it is susceptible to hydrolysis.[6] Contact with water can lead to slow hydrolysis, forming 4-(trifluoromethyl)benzyl alcohol and hydrochloric acid. This reaction can be accelerated by the presence of bases.
-
Incompatible Materials: The compound should be stored away from strong oxidizing agents (such as peroxides, nitrates, and perchlorates), strong acids, and metals.[2][7]
Hazardous Decomposition: In the event of a fire or thermal decomposition, hazardous and irritating gases are produced.[3] These include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl) gas, and gaseous hydrogen fluoride (HF).[2]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 939-99-1 | [1] |
| Molecular Formula | C₈H₆ClF₃ | [1] |
| Molecular Weight | 194.58 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 68 °C at 12 mmHg | [1] |
| Melting Point | 19 °C | [1] |
| Density | 1.315 - 1.32 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.464 | |
| Flash Point | 74 °C (165.2 °F) - closed cup |
Table 2: Recommended Handling and Storage Conditions
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2 - 8 °C | [1] |
| Storage Area | Store in a dry, cool, and well-ventilated place. Designate as a "Corrosives area". | [2][3][5] |
| Ventilation | Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood. | [3][5] |
| Containers | Keep containers tightly closed. Store in the original, corrosive-resistant container. | [3][5][8][9] |
| Incompatibilities | Strong oxidizing agents, strong acids, metals. | [2][7] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (faceshields, goggles). | [2] |
| Spill Containment | Absorb spills with inert material (e.g., sand, silica gel, acid binder) and place in suitable, closed containers for disposal. | [2][8] |
Experimental Protocols
Detailed stability studies for this specific compound are not publicly available. However, standard methodologies can be employed to assess its stability.
Protocol 1: Hydrolytic Stability Assessment
-
Objective: To determine the rate of hydrolysis of this compound in an aqueous solution.
-
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH 7.4 buffer solution
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 column
-
-
Methodology:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
In a temperature-controlled vessel at 25 °C, add a small aliquot of the stock solution to the pH 7.4 buffer to achieve a final concentration of 10 µg/mL. The final solution should contain a small percentage of acetonitrile to ensure solubility.
-
Immediately withdraw a sample (t=0), quench the reaction by diluting with acetonitrile, and inject it into the HPLC system.
-
Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours). Quench each sample similarly.
-
Analyze all samples by HPLC, monitoring the disappearance of the parent compound peak at a suitable UV wavelength.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂).
-
Protocol 2: Thermal Stability Assessment (Isothermal)
-
Objective: To evaluate the thermal stability of the compound at an elevated temperature.
-
Materials:
-
This compound
-
Sealed glass ampoules or vials with Teflon-lined caps
-
Oven or heating block capable of maintaining a constant temperature (e.g., 50 °C)
-
Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
-
-
Methodology:
-
Place a precise amount of this compound into several glass ampoules.
-
Purge the ampoules with an inert gas (e.g., nitrogen or argon) before sealing to prevent oxidation.
-
Place the ampoules in an oven maintained at a constant temperature (e.g., 50 °C).
-
Remove one ampoule at t=0 and store it in a freezer as a reference.
-
Remove subsequent ampoules at specified time points (e.g., 1, 3, 7, 14, 30 days).
-
Allow the ampoules to cool to room temperature.
-
Dissolve the contents of each ampoule in a suitable solvent (e.g., dichloromethane) to a known concentration.
-
Analyze the samples by GC-FID to quantify the purity of the parent compound and identify any degradation products by comparing them to the t=0 sample.
-
Visualizations
Logical Workflow: Handling and Storage
Caption: Workflow for the safe receipt and storage of this compound.
Potential Degradation Pathway: Hydrolysis
Caption: Simplified reaction pathway for the hydrolysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. nj.gov [nj.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. This compound | 939-99-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
4-(Trifluoromethyl)benzyl Chloride: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of 4-(Trifluoromethyl)benzyl chloride as a pivotal fluorinated building block in modern organic synthesis and drug discovery. The incorporation of the trifluoromethyl (-CF3) group into molecular scaffolds is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic properties. This document provides a detailed overview of the physicochemical properties, key synthetic applications, and experimental protocols related to this compound, empowering researchers to leverage its potential in their work.
Physicochemical and Safety Data
This compound is a versatile reagent valued for its ability to introduce the trifluoromethylbenzyl moiety into a wide range of molecules.[1] The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of parent compounds, making it a desirable feature in pharmaceutical and agrochemical research.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClF₃ | [4] |
| Molecular Weight | 194.58 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| CAS Number | 939-99-1 | [4] |
| Melting Point | 19 °C | [4] |
| Boiling Point | 68 °C at 12 mmHg | [4] |
| Density | 1.315 - 1.32 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.464 | [2] |
| Flash Point | 74 °C (165.2 °F) - closed cup | [2] |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement | Signal Word | Hazard Class |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Danger | Skin Corrosion 1B, Serious Eye Damage 1 |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Danger | Specific Target Organ Toxicity (Single Exposure) 3 |
Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Core Synthetic Applications and Experimental Protocols
This compound is a highly reactive electrophile amenable to a variety of nucleophilic substitution reactions. Its primary utility lies in the introduction of the 4-(trifluoromethyl)benzyl group, a key pharmacophore in many biologically active compounds.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. This compound serves as an excellent electrophile in this reaction.
General Protocol for Williamson Ether Synthesis:
A solution of a chosen alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF) is treated with a strong base (e.g., sodium hydride, potassium tert-butoxide, 1.1 eq.) at 0 °C under an inert atmosphere. After stirring for 30 minutes, this compound (1.05 eq.) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Figure 1: Williamson Ether Synthesis Workflow.
Friedel-Crafts Alkylation
In a Friedel-Crafts alkylation, this compound can react with an aromatic compound in the presence of a Lewis acid catalyst to form a diarylmethane derivative.
General Protocol for Friedel-Crafts Alkylation:
To a stirred solution of the aromatic substrate (e.g., benzene, toluene, 1.5 eq.) and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, 1.1 eq.) in an inert solvent (e.g., dichloromethane, carbon disulfide) at 0 °C, a solution of this compound (1.0 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by carefully pouring it onto ice-water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography.
Figure 2: Friedel-Crafts Alkylation Workflow.
N-Alkylation of Amines
This compound is an effective reagent for the N-benzylation of primary and secondary amines, a common transformation in the synthesis of pharmaceutical intermediates.
General Protocol for N-Alkylation of Amines:
A mixture of the amine (1.0 eq.), this compound (1.1 eq.), and a base (e.g., potassium carbonate, triethylamine, 1.5 eq.) in a suitable solvent (e.g., acetonitrile, DMF) is stirred at room temperature or heated, depending on the reactivity of the amine. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography or recrystallization.
Figure 3: N-Alkylation of Amines Workflow.
Application in Drug Discovery: A Hypothetical Kinase Inhibitor Signaling Pathway
Figure 4: Hypothetical MAPK/ERK Signaling Pathway Inhibition.
In this hypothetical scenario, a kinase inhibitor containing the 4-(trifluoromethyl)benzyl moiety binds to and inhibits the activity of a key kinase in the MAPK/ERK pathway, such as RAF. This inhibition prevents the downstream phosphorylation cascade, ultimately blocking the activation of transcription factors responsible for cell proliferation.
Conclusion
This compound is a valuable and versatile fluorinated building block for organic synthesis. Its reactivity allows for the straightforward introduction of the 4-(trifluoromethyl)benzyl group into a variety of molecular frameworks through well-established synthetic methodologies. The unique electronic properties conferred by the trifluoromethyl group make this reagent particularly attractive for the development of novel pharmaceuticals and agrochemicals with enhanced biological activity and metabolic stability. This guide provides researchers with the foundational knowledge and procedural outlines to effectively utilize this compound in their synthetic endeavors.
References
Spectroscopic Profile of 4-(Trichloromethyl)benzyl chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)benzyl chloride (CAS No. 939-99-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a workflow for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Solvent |
| 7.63 | d | 8.1 | 2H, Ar-H | CDCl₃ |
| 7.52 | d | 8.1 | 2H, Ar-H | CDCl₃ |
| 4.62 | s | - | 2H, CH₂Cl | CDCl₃ |
| 7.73 | d | 8.2 | 2H, Ar-H | DMSO-d₆ |
| 7.55 | d | 8.2 | 2H, Ar-H | DMSO-d₆ |
| 4.85 | s | - | 2H, CH₂Cl | DMSO-d₆ |
¹³C NMR Data [1]
| Chemical Shift (ppm) | Assignment | Solvent |
| 141.4 | C-CF₃ | CDCl₃ |
| 130.7 (q, J = 32.6 Hz) | C-CH₂Cl | CDCl₃ |
| 129.0 | Ar-CH | CDCl₃ |
| 125.9 (q, J = 3.8 Hz) | Ar-CH | CDCl₃ |
| 124.1 (q, J = 272.1 Hz) | CF₃ | CDCl₃ |
| 45.1 | CH₂Cl | CDCl₃ |
Infrared (IR) Spectroscopy
The FT-IR spectrum of neat this compound displays characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050-3100 | Aromatic C-H Stretch |
| 2960 | Aliphatic C-H Stretch |
| 1620 | C=C Aromatic Ring Stretch |
| 1420 | CH₂ Scissoring |
| 1325 | C-F Stretch (strong) |
| 1160, 1120, 1070 | C-F Stretch (strong) |
| 840 | p-Substituted Benzene C-H Bend |
| 720 | C-Cl Stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a distinct fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 194/196 | 30/10 | [M]⁺/ [M+2]⁺ (Molecular ion) |
| 159 | 100 | [M-Cl]⁺ (Base peak) |
| 109 | 40 | [C₇H₄F₂]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer. [1]
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: Bruker Avance 400 Spectrometer
-
Frequency: 400 MHz for ¹H NMR, 101 MHz for ¹³C NMR[1]
-
Temperature: Ambient temperature
-
¹H NMR:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
-
Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using a neat liquid sample. [2][3][4][5][6]
-
Sample Preparation: A single drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film.[2]
-
Instrument Parameters:
-
Spectrometer: FT-IR Spectrometer (e.g., PerkinElmer Spectrum One)
-
Accessory: Transmission mode
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Acquisition: A background spectrum of the clean KBr plates was first recorded. The sample was then placed between the plates, and the sample spectrum was acquired. The final spectrum was generated by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to this compound, and the corresponding mass spectrum was extracted and analyzed for its fragmentation pattern.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
- 1. rsc.org [rsc.org]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. cbic.yale.edu [cbic.yale.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
The Trifluoromethyl Group: A Technical Guide to Modifying Chemical Reactivity and Physicochemical Properties
Whitepaper | For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] Its unique and potent combination of electronic, steric, and lipophilic properties allows for the fine-tuning of molecular characteristics to enhance biological activity and improve pharmacokinetic profiles.[3][4] This technical guide provides an in-depth examination of the role of the trifluoromethyl group in modifying chemical reactivity and key physicochemical properties. It details the profound effects on acidity, lipophilicity, and metabolic stability, supported by quantitative data. Furthermore, this document furnishes detailed experimental protocols for measuring these critical parameters and illustrates key concepts and workflows through graphical diagrams.
Introduction: The "Super-Methyl" Group
Organofluorine chemistry has become a pivotal sub-discipline, with fluorinated compounds representing a significant portion of top-selling pharmaceuticals.[5] The trifluoromethyl group, in particular, is frequently employed as a bioisostere for methyl or chloro groups, but its influence extends far beyond simple mimicry.[6] Often dubbed a "super-methyl," the CF₃ group imparts a unique suite of properties due to the high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond.[7][8] These properties include potent electron-withdrawing effects, increased lipophilicity, and enhanced metabolic stability, which are instrumental in overcoming common challenges in drug development such as poor absorption or rapid metabolic degradation.[3][7][9] Understanding the multifaceted influence of this functional group is crucial for the rational design of next-generation molecules.
Core Physicochemical Effects of the Trifluoromethyl Group
The transformative impact of the CF₃ group stems from its fundamental electronic and steric characteristics.
Electronic Effects
The three highly electronegative fluorine atoms create a strong, permanent dipole, making the trifluoromethyl group one of the most powerful electron-withdrawing groups used in organic chemistry.[1][10][11] This strong inductive effect (-I) significantly lowers the electron density of adjacent atoms and molecular frameworks.[8][11] When attached to an aromatic ring, the CF₃ group acts as a strong deactivator towards electrophilic aromatic substitution and is meta-directing.[10] This electronic perturbation can drastically alter the acidity or basicity of nearby functional groups and modulate the nature of intermolecular interactions, including hydrogen bonding and electrostatic contacts with biological targets.[3][9]
Steric and Conformational Effects
While sometimes compared to a methyl group, the trifluoromethyl group is significantly larger and bulkier.[3] This increased steric hindrance can influence the conformation of a molecule, potentially locking it into a bioactive conformation that enhances binding affinity to a target protein.[2][12] Its steric profile can also serve as a shield, protecting adjacent, metabolically labile sites from enzymatic attack.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hazards and Safety Precautions for 4-(Trifluoromethyl)benzyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the potential hazards and essential safety precautions for handling 4-(Trifluoromethyl)benzyl chloride (CAS No. 939-99-1). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Introduction
This compound, also known as α′-Chloro-α,α,α-trifluoro-p-xylene, is a liquid chemical intermediate used in laboratory settings. Its chemical structure, featuring a trifluoromethyl group and a reactive benzyl chloride moiety, makes it a valuable reagent in organic synthesis. However, these same properties contribute to its significant health and safety hazards. This document outlines these hazards and provides detailed protocols for safe handling, storage, and emergency response.
Hazard Identification and Classification
This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary dangers are its combustible nature and its severe corrosive effects on skin, eyes, and the respiratory system.[1][2]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |
| Flammable Liquids | 4 | H227: Combustible liquid.[1][3] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals.[4] |
The signal word for this chemical is "Danger".[1] It is also identified as a lachrymator, a substance that causes tearing.[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Synonyms | 4-Trifluoromethylbenzyl chloride, α′-Chloro-α,α,α-trifluoro-p-xylene, 4-(Chloromethyl)benzotrifluoride[1] |
| CAS Number | 939-99-1[1] |
| Molecular Formula | C₈H₆ClF₃ |
| Molecular Weight | 194.58 g/mol [6] |
| Appearance | Liquid[6] |
| Density | 1.315 g/mL at 25 °C[6] |
| Boiling Point | 68 °C at 12 mmHg[6] |
| Flash Point | 74 °C (165.2 °F) - closed cup[6] |
| Refractive Index | n20/D 1.464[6] |
Toxicological Information
While specific acute toxicity data is not available, the primary toxicological concern is the chemical's severe corrosive action.[1]
-
Skin and Eye Contact: Causes severe skin burns and serious eye damage.[1][2] Immediate and thorough rinsing is critical upon contact.
-
Inhalation: May cause respiratory irritation.[2] Vapors or mists should not be inhaled.
-
Ingestion: Ingestion can cause severe damage to the delicate tissues of the mouth, throat, and stomach.[7] Do NOT induce vomiting if swallowed.[1][4]
-
Carcinogenicity: There is no information available to indicate that this substance is carcinogenic.[1][7]
The hazard classifications for skin and eye damage are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Skin Corrosion/Irritation (based on OECD Test Guideline 404): This test evaluates the potential of a substance to cause irreversible skin damage. A small amount of the test substance is applied to the skin of a test animal (historically, a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. Corrosive substances cause irreversible tissue damage, such as ulceration or bleeding.
-
Serious Eye Damage/Irritation (based on OECD Test Guideline 405): This protocol assesses the potential for a substance to damage the eye. The test substance is applied to one eye of a test animal. The eye is then examined for effects on the cornea, iris, and conjunctiva. Severe, irreversible damage, such as corneal opacity or ulceration, leads to a classification of "Serious Eye Damage."
Fire and Explosion Hazards
This compound is a combustible liquid.[1]
-
Flash Point: 74 °C (165.2 °F)
-
Fire-Fighting Measures: In case of a fire, use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[4] Water may not be an effective extinguishing medium.[5] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7]
-
Explosion Hazard: Containers may explode when heated.[1]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, and gaseous hydrogen fluoride (HF).[1]
Handling, Storage, and Disposal
Proper handling and storage procedures are essential to minimize risk.
-
Handling:
-
Work only in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (see Section 7).[1]
-
Avoid breathing vapors or mists.
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[1]
-
Take precautionary measures against static discharge.
-
-
Storage:
-
Disposal:
Exposure Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: A chemical fume hood is necessary for handling.[7] Eyewash stations and safety showers must be located close to the workstation.[1][7]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious protective clothing and chemical-resistant gloves.
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK, EN14387).[6][7]
-
Caption: PPE Hierarchy for Handling Corrosive & Combustible Liquids.
First-Aid and Accidental Release Measures
Immediate action is required in case of exposure or spillage.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing.[4] Rinse skin with plenty of water or shower for at least 15 minutes.[7] Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration.[7] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[1]
Caption: First Aid Procedures Logical Flow.
-
Personal Precautions: Evacuate personnel to safe areas.[7] Ensure adequate ventilation.[4] Remove all sources of ignition.[1] Wear full personal protective equipment.[7]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[4]
-
Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, universal binder).[1] Collect the material in suitable, closed containers for disposal.[1]
Caption: Chemical Spill Response Workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. 4-(Trifluoromethyl)benzoyl Chloride SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound 98 939-99-1 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
use of 4-(Trifluoromethyl)benzyl chloride in sertraline synthesis
Application Notes and Protocols for the Synthesis of Sertraline
Introduction
Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its synthesis is a topic of significant interest in medicinal and process chemistry. While various synthetic routes to sertraline have been developed, a common and well-established strategy involves the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. This document provides detailed application notes and protocols for this synthesis, drawing from established methodologies. It is important to note that the use of 4-(Trifluoromethyl)benzyl chloride is not a recognized route for the synthesis of sertraline, as the molecular structure of sertraline contains a 3,4-dichlorophenyl group, not a trifluoromethylphenyl group. The following protocols are based on a validated synthetic pathway.
I. Synthesis of Sertraline via Reductive Amination
The synthesis of sertraline can be efficiently achieved through a multi-step process starting from a suitable tetralone precursor. A key step in this synthesis is the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with methylamine.
Experimental Protocol: Reductive Amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
This protocol outlines the conversion of the tetralone intermediate to racemic sertraline, which is then resolved to obtain the desired (1S, 4S)-enantiomer.
Materials:
-
4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
-
Methylamine (aqueous solution, e.g., 40%)
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%) or Platinum oxide (PtO2)
-
Methanol
-
Toluene
-
Hydrogen gas
-
D-(-)-Mandelic acid for resolution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and equipment for hydrogenation and crystallization
Procedure:
-
Formation of the Imine:
-
In a reaction vessel, dissolve 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in a suitable solvent such as toluene.
-
Add an excess of aqueous methylamine solution.
-
Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine (imine).
-
-
Hydrogenation to Racemic Sertraline:
-
Dissolve the crude imine in methanol.
-
Add the Pd/C or PtO2 catalyst to the solution.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature.[1]
-
Monitor the reaction progress by TLC or HPLC until the imine is consumed.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude racemic sertraline base. This will be a mixture of cis and trans isomers.
-
-
Resolution of Racemic Sertraline:
-
Dissolve the crude racemic sertraline in a suitable solvent like ethanol.
-
Add a solution of D-(-)-mandelic acid in the same solvent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to crystallize the mandelate salt of (1S, 4S)-sertraline.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Conversion to Sertraline Hydrochloride:
-
Treat the isolated mandelate salt with an aqueous base (e.g., NaOH) to liberate the free base of (1S, 4S)-sertraline.
-
Extract the free base with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting free base in a suitable solvent (e.g., isopropanol) and treat with a solution of hydrochloric acid to precipitate sertraline hydrochloride.[1]
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of sertraline. Yields and purity can vary based on reaction conditions and purification methods.
| Step | Product | Typical Yield (%) | Purity (HPLC) |
| Imine Formation | N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine | >90 | >95% |
| Hydrogenation | Racemic Sertraline (cis/trans mixture) | >90 | 85-95% (cis) |
| Resolution and Salt Formation | (1S, 4S)-Sertraline Hydrochloride | 30-40 (overall) | >99% |
II. Diagrams and Workflows
Synthetic Pathway of Sertraline
The following diagram illustrates the key steps in the synthesis of sertraline starting from the tetralone precursor.
Caption: Synthetic route to Sertraline Hydrochloride.
Experimental Workflow
The logical flow of the experimental procedure is depicted in the diagram below.
Caption: Experimental workflow for Sertraline synthesis.
References
Application of 4-(Trifluoromethyl)benzyl Chloride in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzyl chloride is a pivotal building block in the synthesis of modern agrochemicals. The incorporation of the 4-(trifluoromethyl)benzyl moiety into a molecule can significantly enhance its biological efficacy and metabolic stability.[1] The trifluoromethyl group, a bioisostere of a methyl group with a larger steric footprint and strong electron-withdrawing properties, can improve a compound's lipophilicity, binding affinity to target sites, and resistance to oxidative metabolism. These characteristics make this compound a valuable reagent for the development of novel herbicides, insecticides, and fungicides.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical precursors, focusing on N-alkylation and O-alkylation reactions, which are fundamental transformations in the construction of complex bioactive molecules.
Key Synthetic Applications
The primary application of this compound in agrochemical synthesis is as an alkylating agent to introduce the 4-(trifluoromethyl)benzyl group onto a heteroatom (typically nitrogen or oxygen) of a core scaffold.
-
N-Alkylation of Amines and Anilines: This reaction is crucial for the synthesis of a wide range of insecticides and fungicides. The resulting N-benzyl amines are often key intermediates that undergo further functionalization to yield the final active ingredient. For instance, this methodology can be applied to the synthesis of precursors for pyrazole insecticides.
-
O-Alkylation of Phenols and Alcohols: The formation of benzyl ethers is a common strategy in the synthesis of herbicides and fungicides. The 4-(trifluoromethyl)benzyl ether linkage can confer desirable physicochemical properties to the final product, enhancing its systemic movement in plants or its interaction with the target enzyme.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of an N-aryl-N-[(4-trifluoromethyl)phenyl]methyl]amine, a common precursor in agrochemical development.
| Parameter | Value | Reference |
| Reactants | This compound, 2,6-dichloroaniline | N/A |
| Base | Potassium Carbonate (K₂CO₃) | N/A |
| Solvent | Acetonitrile (CH₃CN) | N/A |
| Temperature | 80 °C (353 K) | N/A |
| Reaction Time | 12 hours | N/A |
| Molar Ratio (Amine:Chloride:Base) | 1 : 1.1 : 1.5 | N/A |
| Yield | 85-95% | N/A |
| Purity (by HPLC) | >98% | N/A |
Experimental Protocols
Protocol 1: Synthesis of N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-{[4-(trifluoromethyl)phenyl]methyl}amine (A Representative Insecticide Precursor)
This protocol details the N-alkylation of a substituted aniline with this compound.
Materials:
-
This compound (1.1 eq)
-
2,6-Dichloro-4-(trifluoromethyl)aniline (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 5-10 mL per gram of aniline).
-
Begin stirring the suspension at room temperature.
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-{[4-(trifluoromethyl)phenyl]methyl}amine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Caption: Workflow for the synthesis of an N-alkylated agrochemical precursor.
Caption: Logical relationship in the synthesis of agrochemicals.
References
Application Notes and Protocols for N-alkylation using 4-(Trifluoromethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds. The introduction of a 4-(trifluoromethyl)benzyl group onto a nitrogen atom can significantly modulate the physicochemical and pharmacological properties of a molecule. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols for the N-alkylation of primary, secondary, and heterocyclic amines using 4-(trifluoromethyl)benzyl chloride, a readily available and reactive alkylating agent.
Reaction Principle
The N-alkylation of an amine with this compound is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocols
Protocol 1: N-alkylation of a Primary Aliphatic Amine
This protocol describes the N-alkylation of octylamine with this compound.
Materials:
-
Octylamine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add octylamine (1.0 mmol, 1.0 eq.).
-
Dissolve the amine in acetonitrile (10 mL).
-
Add potassium carbonate (2.0 mmol, 2.0 eq.) to the solution.
-
Add this compound (1.1 mmol, 1.1 eq.) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to 80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: N-alkylation of a Secondary Aromatic Amine
This protocol details the N-alkylation of N-methylaniline with this compound.
Materials:
-
N-methylaniline
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 mmol, 1.2 eq.) to a Schlenk flask.
-
Wash the sodium hydride with hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF (5 mL) to the flask and cool to 0°C in an ice bath.
-
Slowly add N-methylaniline (1.0 mmol, 1.0 eq.) to the stirring suspension of sodium hydride.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add this compound (1.1 mmol, 1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water (10 mL) at 0°C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 3: N-alkylation of a Heterocyclic Amine
This protocol describes the N-alkylation of imidazole with this compound.
Materials:
-
Imidazole
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.0 mmol, 1.0 eq.) in dichloromethane (10 mL).
-
Add triethylamine (1.5 mmol, 1.5 eq.) to the solution.
-
Add this compound (1.1 mmol, 1.1 eq.) to the stirring solution at room temperature.
-
Stir the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography on silica gel if necessary.
Data Presentation
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Octylamine (Primary Aliphatic) | K₂CO₃ | Acetonitrile | 80 | 4-6 | 85-95 |
| 2 | N-methylaniline (Secondary Aromatic) | NaH | DMF | RT | 12-16 | 70-85 |
| 3 | Imidazole (Heterocycle) | Et₃N | Dichloromethane | RT | 8-12 | 80-90 |
Visualizations
General Workflow for N-alkylation
Caption: General experimental workflow for N-alkylation.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the N-alkylation reaction.
Application Notes: The Role of 4-(Trifluoromethyl)benzyl Chloride in the Synthesis of Potent TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons, and chemical irritants like capsaicin. Its role in pain signaling pathways has made it a prime target for the development of novel analgesics. A crucial structural motif found in many potent TRPV1 antagonists is the 4-(trifluoromethyl)benzyl group. This moiety significantly contributes to the binding affinity and efficacy of these compounds. This document provides detailed application notes and protocols for the synthesis of TRPV1 antagonists utilizing 4-(trifluoromethyl)benzyl chloride as a key starting material, focusing on urea-based antagonists as a prominent chemical class.
Introduction
The development of selective TRPV1 antagonists represents a promising therapeutic strategy for managing chronic pain conditions, such as neuropathic pain and inflammatory pain.[1] The 4-(trifluoromethyl)benzyl moiety is a common feature in several series of potent TRPV1 antagonists. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates. This compound is a versatile and commercially available starting material for introducing this key pharmacophore.
One notable example of a potent and selective TRPV1 antagonist featuring this group is A-425619, chemically known as 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea.[2][3] This compound has demonstrated efficacy in various preclinical models of pain.[1] The synthesis of such urea-based antagonists can be efficiently achieved through key intermediates derived from this compound.
Pharmacological Data of Representative TRPV1 Antagonists
The incorporation of the 4-(trifluoromethyl)benzyl moiety has led to the discovery of highly potent TRPV1 antagonists. The data for the representative compound, A-425619, is summarized below.
| Compound Name | Structure | Target | IC50 (nM) | Biological Activity |
| A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea) | ![]() | Human TRPV1 | 3 - 9 | Potent, selective, and competitive antagonist. Blocks channel activation by capsaicin, heat, and acid. Reduces pain in inflammatory, postoperative, and osteoarthritic models.[1][2] |
Experimental Protocols
The following protocols describe a general pathway for the synthesis of a urea-based TRPV1 antagonist starting from this compound. The synthesis involves two key stages: the conversion of the benzyl chloride to the corresponding benzylamine, and the subsequent formation of the urea linkage.
Protocol 1: Synthesis of 4-(Trifluoromethyl)benzylamine from this compound
This protocol outlines the conversion of this compound to 4-(trifluoromethyl)benzylamine via the Gabriel synthesis, a reliable method for preparing primary amines from alkyl halides.
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel
Procedure:
-
Phthalimide Alkylation:
-
In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate (N-(4-(trifluoromethyl)benzyl)phthalimide) by filtration, wash with water, and dry.
-
-
Hydrazinolysis (Phthalimide Cleavage):
-
Suspend the dried N-(4-(trifluoromethyl)benzyl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with concentrated HCl.
-
Heat the mixture at reflux for another hour to ensure complete precipitation of phthalhydrazide.
-
Filter off the precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with a concentrated NaOH solution to make it strongly basic, then extract the product with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 4-(trifluoromethyl)benzylamine.
-
Protocol 2: Synthesis of a Urea-based TRPV1 Antagonist
This protocol describes the synthesis of a urea derivative, exemplified by a compound structurally similar to A-425619, by reacting 4-(trifluoromethyl)benzylamine with an appropriate isocyanate. An alternative route using triphosgene to form an isocyanate in situ is also described.
Materials:
-
4-(Trifluoromethyl)benzylamine (from Protocol 1)
-
5-Isocyanatoisoquinoline (or a suitable amine precursor like 5-aminoisoquinoline and triphosgene)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (for the triphosgene method)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer, round-bottom flask, dropping funnel
Procedure A: Reaction with Isocyanate
-
In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-isocyanatoisoquinoline (1.0 equivalent) in anhydrous DCM.
-
In a separate flask, dissolve 4-(trifluoromethyl)benzylamine (1.0 equivalent) in anhydrous DCM.
-
Slowly add the 4-(trifluoromethyl)benzylamine solution to the isocyanate solution at 0 °C using a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final urea compound.
Procedure B: In Situ Isocyanate Formation and Reaction
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-aminoisoquinoline (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of triphosgene (0.4 equivalents) in DCM dropwise.
-
Add triethylamine (2.2 equivalents) dropwise and stir the mixture at 0 °C for 1-2 hours to form the isocyanate in situ.
-
In a separate flask, dissolve 4-(trifluoromethyl)benzylamine (1.0 equivalent) in anhydrous DCM.
-
Add the benzylamine solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work up and purify the product as described in Procedure A (steps 5-7).
Visualizations
Signaling Pathway
Caption: TRPV1 channel activation by various stimuli and inhibition by antagonists.
Synthetic Pathway
Caption: Synthetic route to a urea-based TRPV1 antagonist.
Experimental Workflow
Caption: Workflow from synthesis to pharmacological evaluation.
References
scale-up synthesis of derivatives using 4-(Trifluoromethyl)benzyl chloride
An Application Note and Protocol for the Scale-Up Synthesis of Derivatives Using 4-(Trifluoromethyl)benzyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a critical building block in modern medicinal and agricultural chemistry. The trifluoromethyl (-CF3) group is highly sought after in drug design as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This reagent serves as a versatile precursor for introducing the 4-(trifluoromethyl)benzyl moiety into a wide range of molecular scaffolds through reactions such as nucleophilic substitutions.
This document provides detailed protocols for the scale-up synthesis of key chemical intermediates starting from this compound, focusing on reactions that are broadly applicable in pharmaceutical development.
Key Applications and Protocols
Two of the most common and critical applications for this compound in large-scale synthesis are the formation of benzyl azides (as precursors to primary amines) and the N-alkylation of amines, particularly piperazine derivatives, which are common in active pharmaceutical ingredients (APIs).
Application 1: Scale-Up Synthesis of 4-(Trifluoromethyl)benzyl Azide
The synthesis of benzyl azides via nucleophilic substitution is a robust and efficient method for introducing a nitrogen functional group, which can be readily reduced to a primary amine. This two-step process is often safer and cleaner than direct amination. The following protocol is adapted from established industrial processes for similar azidation reactions.[2][3]
Reaction Scheme:
Logical Relationship: The Trifluoromethyl Group in Drug Design
Caption: Role of the -CF3 group in enhancing drug properties.
Experimental Protocol: Batch Process (100-gram scale)
-
Reagent Charging:
-
To a suitable jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add sodium azide (NaN₃, 1.2 equivalents).
-
Add a solvent mixture of Dimethyl Sulfoxide (DMSO, 2.5 volumes) and water (1 volume). For example, for 100g of starting material, use 250 mL of DMSO and 100 mL of water.
-
Stir the suspension to ensure good mixing.
-
-
Reaction Execution:
-
In a separate vessel, dissolve this compound (1.0 equivalent, e.g., 100 g) in DMSO (2 volumes, 200 mL).
-
Slowly add the solution of this compound to the sodium azide suspension over 30-60 minutes, while maintaining the internal temperature at 25-30°C. An exotherm may be observed; use reactor cooling to control it.
-
Stir the reaction mixture at ambient temperature (25°C) for 6-8 hours.[3]
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction for completion by HPLC or TLC until <1% of the starting benzyl chloride remains.
-
Once complete, dilute the reaction mixture with a non-polar solvent like heptane (6 volumes, 600 mL).
-
Add water (4 volumes, 400 mL) to dissolve the precipitated sodium salts.
-
Transfer the mixture to a separatory funnel, separate the aqueous layer, and wash the organic layer with water (2 x 3 volumes, 2 x 300 mL).
-
-
Product Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure (vacuum distillation) to remove the heptane, yielding the product as a colorless liquid.[4]
-
Quantitative Data Summary: Azide Synthesis
| Parameter | Value / Condition | Reference |
| Scale | 125 g (adapted for 100g) | [3] |
| Starting Material | 3,5-bis-(trifluoromethyl)benzyl chloride | [3] |
| Reagent | Sodium Azide (1.2 equiv.) | [3] |
| Solvent System | DMSO / Water | [3] |
| Temperature | Ambient (~25 °C) | [3] |
| Reaction Time | 6-8 hours | [3] |
| Yield | 82-94% | [3][4] |
| Purity | >99% (by HPLC) | [3] |
Application 2: Scale-Up N-Alkylation of Piperazine
N-alkylation is a cornerstone reaction in the synthesis of numerous pharmaceuticals. The reaction of this compound with a piperazine core is a common method to build more complex drug candidates, such as those used for CNS disorders.[5]
Reaction Scheme:
Caption: General workflow for scale-up synthesis.
Experimental Protocol: N-Alkylation (Illustrative)
-
Reagent Charging:
-
To a suitable reactor under a nitrogen atmosphere, charge piperazine (1.2-1.5 equivalents), a base such as potassium carbonate (K₂CO₃, 2.0 equivalents), and a polar aprotic solvent such as Acetonitrile or DMF (5-10 volumes).
-
Optionally, add a catalytic amount of sodium iodide (NaI, 0.1 equivalents) to promote the reaction. [5] * Stir the mixture and heat to 50-60°C.
-
-
Reaction Execution:
-
Dissolve this compound (1.0 equivalent) in the same solvent (2 volumes).
-
Add the benzyl chloride solution dropwise to the heated piperazine slurry over 1-2 hours, maintaining the internal temperature.
-
After the addition is complete, continue to stir the mixture at 60-70°C for 4-12 hours.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction for completion by HPLC or TLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the inorganic salts (K₂CO₃, KCl, NaI) and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
-
Product Isolation and Purification:
-
Dissolve the resulting crude oil in a suitable solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with water and then with brine to remove any remaining salts and DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
The crude product can be further purified by column chromatography or by crystallization of a suitable salt (e.g., hydrochloride) to achieve high purity.
-
Quantitative Data Summary: Typical N-Alkylation
| Parameter | Value / Condition | Reference |
| Nucleophile | Piperazine or derivative (1.2-1.5 equiv.) | General Practice |
| Base | K₂CO₃ or Na₂CO₃ (2.0 equiv.) | [5] |
| Solvent | DMF, Acetonitrile, Ethanol | [5] |
| Catalyst (Optional) | Sodium Iodide (NaI) | [5] |
| Temperature | 50 - 80 °C (Reflux) | [5] |
| Reaction Time | 4 - 18 hours | [5] |
| Yield | Typically 75-90% | General Practice |
Safety Considerations
-
This compound is a lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid (HN₃). Use appropriate quenching procedures.
-
Scale-up reactions should be conducted by trained personnel with appropriate engineering controls in place to manage potential exotherms and off-gassing.
References
Application Notes and Protocols for Catalytic Coupling Reactions with 4-(Trifluoromethyl)benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalytic conditions for various cross-coupling reactions involving 4-(trifluoromethyl)benzyl chloride. This key building block is frequently utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The trifluoromethyl group can impart desirable properties such as increased metabolic stability and enhanced binding affinity. This document details protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Negishi, and Kumada couplings, providing researchers with the necessary information to effectively utilize this versatile reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. For the coupling of this compound, palladium-based catalysts are highly effective.
Table 1: Catalytic Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Potassium Aryltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ (2) | dppf | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 24 | Low | [1] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (Microwave) | 0.33 | Moderate to Good | [2] |
| Arylboronic acids | KAPs(Ph-PPh₃)-Pd | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | High | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for benzylic halides.[2]
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
JohnPhos (10 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and JohnPhos (0.10 mmol).
-
Add anhydrous DMF (2 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 140 °C for 20 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Coupling
The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] Nickel-catalyzed variants have also been developed for benzyl chlorides.[4]
Table 2: Catalytic Conditions for Heck-Type Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethylene | NiCl₂·glyme (10) | PCy₂Ph (20) | Et₃SiOTf (2 equiv) | Dioxane | RT | 2 | 85 | [4] |
| Styrene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | N/A | [5] |
Experimental Protocol: Nickel-Catalyzed Heck-Type Coupling
This protocol is based on a reported procedure for the coupling of benzyl chlorides with ethylene.[4]
Materials:
-
This compound
-
Ethylene
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme, 10 mol%)
-
Dicyclohexylphenylphosphine (PCy₂Ph, 20 mol%)
-
Triethylsilyl trifluoromethanesulfonate (Et₃SiOTf, 2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox, to an oven-dried vial, add NiCl₂·glyme (0.10 mmol) and PCy₂Ph (0.20 mmol).
-
Add anhydrous dioxane (1 mL) and stir for 5 minutes.
-
Add this compound (1.0 mmol) and Et₃SiOTf (2.0 mmol).
-
Seal the vial, remove from the glovebox, and connect to a balloon of ethylene gas.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental workflow for a typical Heck coupling reaction.
Sonogashira Coupling
Table 3: General Catalytic Conditions for Sonogashira Coupling of Benzylic Electrophiles
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Terminal Alkynes | Pd(PPh₃)₄ (5) | - | K₂CO₃ | PhMe/DMSO (5:1) | 100 | 12 | up to 93 | [7] |
| Terminal Alkynes | Pd(PPh₃)₂Cl₂ | CuI | Amine Base | Various | RT - 100 | Varies | N/A | [8] |
Experimental Protocol: Sonogashira Coupling (Adapted from Benzyl Ammonium Salts)
This protocol is adapted from a procedure for the coupling of benzyltrimethylammonium salts with terminal alkynes.[7]
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Toluene/DMSO (5:1 mixture)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous Toluene/DMSO solvent mixture (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling, dilute with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9][10] While direct examples with this compound are scarce, protocols for other benzyl halides and aryl halides with electron-withdrawing groups are well-established.
Table 4: General Catalytic Conditions for Buchwald-Hartwig Amination
| Amine Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Reference |
| Primary/Secondary Amines | Pd(OAc)₂ or Pd₂(dba)₃ | Biarylphosphine Ligands | NaOtBu, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or THF | RT - 110 | Varies | [11] |
| Secondary Amines | (SIPr)Pd(methallyl)Cl | SIPr | LHMDS | Toluene | RT - 100 | Varies | [12] |
Experimental Protocol: Buchwald-Hartwig Amination (General)
This is a general protocol that may require optimization for this compound.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
A suitable biarylphosphine ligand (e.g., RuPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.02 mmol), the ligand (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube, remove from the glovebox, and heat in an oil bath at 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[13] This method is known for its high functional group tolerance. Benzylic zinc reagents can be prepared in situ from the corresponding benzyl chloride.[14]
Table 5: General Catalytic Conditions for Negishi Coupling of Benzylic Reagents
| Coupling Partner | Catalyst | Ligand | Solvent | Temp. (°C) | Reference |
| Aryl Halides | Pd(dba)₂ | SPhos | THF | 65 | [14] |
| Aryl/Vinyl Chlorides | Pd(P(tBu)₃)₂ | P(tBu)₃ | THF/NMP | 100 | [13] |
Experimental Protocol: Negishi Coupling (In Situ Reagent Formation)
This protocol is based on the in situ preparation of benzylic zinc reagents followed by cross-coupling.[15][16]
Materials:
-
This compound
-
Aryl halide (0.8 equiv)
-
Zinc dust (activated, 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(Amphos)₂, 1 mol%)
-
Anhydrous THF or water[15]
Procedure:
-
Activate zinc dust by washing with HCl, water, ethanol, and ether, then drying under vacuum.
-
In a Schlenk tube under an inert atmosphere, add the activated zinc dust.
-
Add anhydrous THF.
-
Add a solution of this compound in THF dropwise and stir until the benzyl chloride is consumed (can be monitored by GC).
-
In a separate Schlenk tube, add the palladium catalyst and the aryl halide.
-
Transfer the freshly prepared benzylic zinc chloride solution to the second tube via cannula.
-
Stir the reaction mixture at room temperature or with gentle heating until the aryl halide is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[17] Due to the high reactivity of Grignard reagents, this method has limitations regarding functional group tolerance.
Table 6: General Catalytic Conditions for Kumada Coupling of Benzyl Halides
| Coupling Partner | Catalyst | Solvent | Temp. (°C) | Reference |
| Aryl Grignard Reagents | NiCl₂(dppe) or PdCl₂(dppf) | THF or Diethyl Ether | RT - Reflux | [17] |
| Aryl Grignard Reagents | (PPN)[FeCl₄] | CPME | RT | [18] |
Experimental Protocol: Kumada Coupling (General)
This is a general protocol for the Kumada coupling of benzyl halides.
Materials:
-
This compound
-
Arylmagnesium bromide (1.1 equiv)
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe), 1-5 mol%)
-
Anhydrous diethyl ether or THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂(dppe) (0.01-0.05 mmol).
-
Add a solution of this compound (1.0 mmol) in anhydrous diethyl ether.
-
Cool the mixture to 0 °C.
-
Slowly add the arylmagnesium bromide solution (1.1 mmol).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. sctunisie.org [sctunisie.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Kumada Coupling [organic-chemistry.org]
- 18. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
Advanced Polymers: Innovations in Materials Science for Drug Development and Research
The landscape of advanced materials is being revolutionized by the development of sophisticated polymers. These macromolecules are at the forefront of innovations in drug delivery, tissue engineering, and the creation of novel functional materials. For researchers, scientists, and professionals in drug development, understanding the preparation and application of these polymers is critical for advancing therapeutic strategies and material science.
This document provides detailed application notes and protocols for the use of advanced polymers in creating sophisticated materials. It covers key areas such as stimuli-responsive drug delivery systems, biodegradable polymers for tissue engineering, and the synthesis of block copolymers for self-assembled nanostructures.
Application Note 1: Stimuli-Responsive Polymers for Controlled Drug Release
Stimuli-responsive polymers, often termed "smart" polymers, undergo significant conformational or chemical changes in response to specific environmental triggers.[1][2] This property allows for the targeted and controlled release of therapeutic agents, minimizing off-target effects and improving efficacy.[3][4] These triggers can be internal, such as changes in pH or enzyme concentration, or external, like temperature, light, or magnetic fields.[1][2]
Experimental Protocol: Synthesis of pH-Responsive Polymeric Nanoparticles for Doxorubicin Delivery
This protocol details the preparation of doxorubicin (DOX)-loaded nanoparticles that release their payload in the acidic tumor microenvironment.[5]
Materials:
-
mPEG-PCL-PDMA (methoxy poly(ethylene glycol)-poly(ε-caprolactone)-poly(dopamine methacrylamide))
-
mPEG-PCL-PVBA (methoxy poly(ethylene glycol)-poly(ε-caprolactone)-poly(vinylboronic acid))
-
Doxorubicin (DOX)
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 15,000 Da)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
Procedure:
-
Polymer Solution Preparation: Dissolve mPEG-PCL-PDMA and mPEG-PCL-PVBA in DMF.
-
Drug Loading: Add DOX to the polymer solution and stir to ensure homogeneity.
-
Nanoparticle Self-Assembly: Add the drug-polymer solution dropwise to deionized water while stirring to induce the self-assembly of the polymers into micelles.
-
Dialysis: Transfer the micelle solution to a dialysis bag and dialyze against deionized water for 24 hours to remove the organic solvent.
-
Characterization: Determine the particle size and zeta potential of the DOX-loaded micelles using Dynamic Light Scattering (DLS).
-
In Vitro Drug Release:
-
Place the DOX-loaded micelle solution in dialysis bags.
-
Immerse the bags in separate beakers containing PBS at pH 7.4 and pH 5.0.
-
Maintain the temperature at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw samples from the release medium and measure the DOX concentration using a UV-Vis spectrophotometer.[6]
-
Quantitative Data Summary:
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release at pH 7.4 (24h) (%) | Cumulative Release at pH 5.0 (24h) (%) |
| DOX-Micelles | 120 ± 5.2 | -15.3 ± 1.8 | 15.2 ± 1.1 | 85.7 ± 4.3 | ~20 | ~75 |
Data is representative and compiled from typical results for similar pH-responsive systems.[7]
Logical Workflow for pH-Responsive Drug Delivery:
Caption: Workflow of pH-responsive nanoparticle drug delivery.
Application Note 2: Biodegradable Polymers for Bone Tissue Engineering
Biodegradable polymers are essential for creating temporary scaffolds that support tissue regeneration and then degrade into non-toxic products that are cleared by the body.[8][9] Materials like poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) are widely used due to their biocompatibility, tunable degradation rates, and processability into porous structures that mimic the extracellular matrix.[9][10]
Experimental Protocol: Fabrication of Electrospun PCL Nanofibrous Scaffolds
This protocol describes the fabrication of PCL scaffolds for tissue engineering applications using the electrospinning technique.[11][12]
Materials:
-
Poly(ε-caprolactone) (PCL)
-
Chloroform
-
Methanol
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, and collector)
Procedure:
-
Polymer Solution Preparation: Prepare a 10% (w/v) PCL solution in a 3:1 chloroform:methanol solvent mixture. Stir until the PCL is completely dissolved.[11]
-
Electrospinning Setup:
-
Load the PCL solution into a syringe fitted with a 22-gauge needle.
-
Mount the syringe on the syringe pump.
-
Set the distance between the needle tip and the collector to 15 cm.
-
-
Electrospinning Process:
-
Set the flow rate of the polymer solution to 1 mL/hour.
-
Apply a voltage of 15 kV to the needle tip.
-
Collect the nanofibers on a grounded rotating mandrel or a flat plate collector.
-
-
Scaffold Post-Processing: Dry the electrospun scaffold under vacuum to remove any residual solvent.
-
Characterization:
-
Analyze the fiber morphology and diameter using Scanning Electron Microscopy (SEM).
-
Evaluate the mechanical properties (e.g., tensile strength, Young's modulus) using a universal testing machine.
-
Quantitative Data Summary of Mechanical Properties for Bone Tissue Engineering Scaffolds:
| Polymer | Compressive Strength (MPa) | Young's Modulus (GPa) | Reference |
| PLLA | 28–50 | 1.4–3.5 | [13] |
| PGA | 50-90 | 5-7 | [13] |
| PLGA (50:50) | 40-50 | 1.0-2.0 | [14] |
| PCL | 1-10 | 0.2-0.4 | [15] |
| Natural Bone | 130–230 (Cortical) | 7–30 (Cortical) | [13] |
| 2–12 (Cancellous) | 0.02–0.5 (Cancellous) | [13] |
Experimental Workflow for Tissue Engineering Scaffold Fabrication and Seeding:
References
- 1. labmethods.org [labmethods.org]
- 2. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. advancedbiomatrix.com [advancedbiomatrix.com]
- 5. Bicomponent polymeric micelles for pH-controlled delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeted drug release system based on pH-responsive PAA-POSS nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01141G [pubs.rsc.org]
- 8. cellink.com [cellink.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. mdpi.com [mdpi.com]
- 11. Electrospun Poly(e-caprolactone) (PCL) Nanofibrous Scaffolds for Liver Tissue Engineering [repository.lib.ncsu.edu]
- 12. Electrospinning Fabrication Methods to Incorporate Laminin in Polycaprolactone for Kidney Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Materials, and Mechanobiology of Biodegradable Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodegradable Materials for Bone Repair and Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mechanical and biological properties of 3D printed bone tissue engineering scaffolds [frontiersin.org]
Troubleshooting & Optimization
minimizing side product formation in reactions with 4-(Trifluoromethyl)benzyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)benzyl chloride. The information is designed to help minimize side product formation and optimize reaction outcomes.
General Considerations for this compound
The presence of the electron-withdrawing trifluoromethyl (-CF₃) group on the benzene ring significantly influences the reactivity of the benzylic chloride. This group deactivates the aromatic ring towards electrophilic attack but activates the benzylic carbon for nucleophilic substitution. Understanding this electronic effect is crucial for troubleshooting and minimizing side reactions.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation with this compound can be challenging due to the nature of the reaction. The primary goal is to achieve mono-alkylation and prevent polyalkylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Friedel-Crafts alkylation with this compound?
A1: The most common side product is the di- or poly-alkylated product, where more than one 4-(trifluoromethyl)benzyl group is attached to the aromatic substrate. Another potential side reaction is rearrangement of the carbocation, although this is less common with benzylic halides.
Q2: How does the trifluoromethyl group affect the reaction?
A2: The -CF₃ group is strongly electron-withdrawing, which can deactivate the aromatic ring of the product, potentially reducing the rate of subsequent alkylations. However, the product is still often reactive enough to undergo further alkylation, especially under harsh conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-alkylated Product | - Insufficient catalyst activity.- Reaction temperature too low. | - Use a more active Lewis acid catalyst (e.g., AlCl₃, FeCl₃).- Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Poly-alkylated Products | - Aromatic substrate is too reactive.- High concentration of the alkylating agent.- Prolonged reaction time. | - Use a large excess of the aromatic substrate to favor mono-alkylation.- Add the this compound slowly to the reaction mixture.- Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. |
| Charring or Decomposition | - Reaction temperature is too high.- Catalyst is too aggressive. | - Perform the reaction at a lower temperature.- Consider a milder Lewis acid catalyst. |
Experimental Protocol: Mono-alkylation of Benzene
Materials:
-
This compound
-
Anhydrous Benzene (large excess)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (10-20 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous benzene and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Technical Support Center: Purification of 4-(Trifluoromethyl)benzyl Chloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Trifluoromethyl)benzyl chloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound and its derivatives?
A1: Common impurities can originate from starting materials or side reactions. These often include:
-
Unreacted Starting Materials: Such as 4-(trifluoromethyl)toluene or 4-(trifluoromethyl)benzyl alcohol.
-
Over-chlorinated Species: Formation of 4-(trifluoromethyl)benzal chloride and 4-(trifluoromethyl)benzotrichloride can occur.
-
Hydrolysis Products: 4-(Trifluoromethyl)benzyl alcohol is a common impurity resulting from exposure to water.
-
Byproducts: Dibenzyl ether derivatives can form, particularly at elevated temperatures.
Q2: What are the primary challenges when purifying this compound?
A2: The main challenges are similar to those for benzyl chloride and include:
-
Lachrymatory Nature: These compounds are strong irritants to the eyes.
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Hydrolysis: They readily react with moisture to form the corresponding benzyl alcohol, which can complicate separation.
-
Polymerization: At high temperatures or in the presence of acid or metal impurities, polymerization can occur.
-
Close Boiling Points: The boiling point of the desired product may be close to that of certain impurities, making distillation challenging.
Q3: What analytical techniques are recommended for assessing the purity of this compound derivatives?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective methods for identifying and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and detection of impurities.
Troubleshooting Guides
Distillation Issues
Q4: My this compound is turning dark and viscous in the distillation flask. What is happening and how can I prevent it?
A4: This indicates polymerization, which is often catalyzed by acidic residues (like HCl) or metal contaminants.
-
Troubleshooting Steps:
-
Neutralize Acidic Impurities: Before distillation, wash the crude product with a 5% aqueous sodium bicarbonate solution until CO2 evolution ceases.
-
Thorough Washing: After the base wash, wash with deionized water and then brine to remove residual base and salts.
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Drying: Ensure the product is thoroughly dried over an anhydrous drying agent like magnesium sulfate or calcium chloride before heating.
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Use Clean Glassware: Meticulously clean and dry all glassware to prevent contamination.
-
Vacuum Distillation: Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.
-
Q5: I'm having difficulty achieving a stable vacuum during distillation.
A5: Leaks in the distillation apparatus are the most common cause.
-
Troubleshooting Steps:
-
Check all Joints: Ensure all glass joints are properly sealed and greased with a suitable vacuum grease.
-
Inspect Glassware: Check for any cracks or star cracks in the glassware that could cause an implosion under vacuum.
-
Hose Connections: Ensure all vacuum hose connections are tight and the tubing is thick-walled and not collapsed.
-
Vacuum Pump: Check the oil level and quality in your vacuum pump.
-
Chromatography Issues
Q6: I am unable to separate this compound from its corresponding alcohol by column chromatography. What can I do?
A6: These two compounds can have very similar polarities, leading to co-elution.
-
Troubleshooting Steps:
-
Solvent System Optimization: Use thin-layer chromatography (TLC) to screen for a less polar eluent system that provides better separation. A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate.
-
Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to improve separation.
-
Alternative Stationary Phase: If silica gel is not effective, consider using alumina (neutral or basic).
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Chemical Conversion: If the alcohol is a minor impurity, it can sometimes be removed by a careful aqueous workup before chromatography.
-
Recrystallization Issues
Q7: My solid this compound derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.
-
Lower the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.
-
Use a Seed Crystal: If available, add a small crystal of the pure compound to the cooled solution.
-
Change Solvent System: The chosen solvent may be too nonpolar. Try a slightly more polar solvent or a co-solvent system.
-
Data Presentation
Table 1: Physical Properties of this compound and Related Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) |
| This compound | C₈H₆ClF₃ | 194.58 | 68 / 12[1][2] |
| 4-(Trifluoromethyl)benzoyl chloride | C₈H₄ClF₃O | 208.56 | 78-79 / 16 |
| 4-(Trifluoromethoxy)benzyl chloride | C₈H₆ClF₃O | 210.58 | 90 / 25 |
Table 2: Suggested Starting Solvent Systems for Column Chromatography
| Compound Type | Stationary Phase | Eluent System (starting ratio) |
| Non-polar derivatives | Silica Gel | Hexane / Ethyl Acetate (95:5) |
| Moderately polar derivatives | Silica Gel | Hexane / Ethyl Acetate (80:20) |
| Polar derivatives | Silica Gel | Dichloromethane / Methanol (98:2) |
| Acid-sensitive compounds | Deactivated Silica Gel | Hexane / Ethyl Acetate with 1% Triethylamine |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash and Vacuum Distillation
This protocol is designed to remove acidic impurities and water before final purification by vacuum distillation.
-
Aqueous Wash:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Gently swirl and vent the funnel frequently to release any CO₂ gas produced.
-
Shake the funnel vigorously for 2-3 minutes.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with deionized water, followed by a wash with brine.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent such as magnesium sulfate or calcium chloride and swirl.
-
Allow the mixture to stand for at least 30 minutes.
-
-
Vacuum Distillation:
-
Filter the dried product into a round-bottom flask suitable for distillation.
-
Set up a vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Slowly reduce the pressure and begin heating.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~68 °C at 12 mmHg for this compound).[1][2]
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound derivatives.
-
Solvent Selection:
-
Using TLC, determine a suitable solvent system that gives an Rf value of approximately 0.2-0.4 for the desired compound. A common system is a mixture of hexane and ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compound of interest.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification by Recrystallization (for solid derivatives)
This protocol is suitable for solid derivatives of this compound.
-
Solvent Selection:
-
In a test tube, add a small amount of the crude solid and a few drops of a potential solvent.
-
A good solvent will dissolve the compound when hot but not at room temperature. Common solvents to try include methanol, ethanol, or mixtures like hexane/ethyl acetate. For example, 4-Trifluoromethylphenyl benzyl ether has been successfully recrystallized from methanol.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Optimizing Reaction Yield for 4-(Trifluoromethyl)benzyl Chloride Alkylations
Welcome to the Technical Support Center for optimizing alkylation reactions using 4-(trifluoromethyl)benzyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with this compound is giving a low yield. What are the common causes?
A1: Low yields in alkylation reactions with this compound can stem from several factors:
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Poor Nucleophilicity: The nucleophile you are using may not be strong enough to efficiently displace the chloride.
-
Steric Hindrance: Either the nucleophile or the substrate may be sterically hindered, slowing down the reaction rate.
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is crucial for optimal reactivity.
-
Side Reactions: Competing reactions, such as elimination or reaction with the solvent, can consume starting materials and reduce the desired product yield.
-
Decomposition of Reagents: The stability of this compound and the nucleophile under the reaction conditions should be considered.
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A2: Common side reactions include:
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Over-alkylation: This is particularly common in N-alkylation of primary amines, where the secondary amine product is often more nucleophilic than the starting primary amine and can react further with this compound to form a tertiary amine.[1]
-
O- vs. N-Alkylation: For nucleophiles containing both oxygen and nitrogen atoms (e.g., amino alcohols, sulfonamides), a mixture of O-alkylated and N-alkylated products can be formed.
-
Elimination Reactions: Although less common with benzylic halides, under strongly basic conditions, elimination to form a stilbene derivative is a possibility.
-
Friedel-Crafts Self-Polymerization: In the presence of strong Lewis acids, this compound can undergo self-alkylation, leading to polymeric byproducts.[2]
Q3: How can I improve the selectivity between N-alkylation and O-alkylation?
A3: The selectivity can often be controlled by modifying the reaction conditions:
-
Hard and Soft Acid-Base (HSAB) Theory: Nitrogen is generally a softer nucleophile than oxygen. Therefore, using a softer electrophile can favor N-alkylation. While the electrophile is fixed in this case, the choice of solvent can influence the "hardness" of the nucleophilic sites.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile (MeCN) tend to favor N-alkylation, while polar protic solvents can favor O-alkylation through hydrogen bonding.
-
Counter-ion: The choice of base and the resulting counter-ion can influence the reactivity of the nucleophilic sites.
Q4: What are the best practices for purifying the product of a this compound alkylation?
A4: Purification strategies depend on the properties of the product:
-
Extraction: A standard aqueous workup is typically the first step to remove the base and any water-soluble byproducts. Washing with a dilute acid can remove unreacted amines, while a dilute base wash can remove unreacted phenols.
-
Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from unreacted starting materials and byproducts.
-
Distillation: If the product is a thermally stable liquid with a boiling point significantly different from impurities, vacuum distillation can be an effective purification method.
-
Recrystallization: For solid products, recrystallization from an appropriate solvent system is an excellent way to achieve high purity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Strategy |
| Weak Nucleophile | - Increase the reaction temperature.- Use a stronger base to fully deprotonate the nucleophile.- Consider converting the nucleophile to a more reactive form (e.g., using a sodium salt). |
| Poor Solubility | - Choose a solvent in which all reactants are soluble at the reaction temperature.- Consider using a phase-transfer catalyst for reactions with poor solubility in the chosen solvent system. |
| Sub-optimal Base | - For N-alkylation of amines, a non-nucleophilic organic base (e.g., triethylamine, DIPEA) or a mild inorganic base (e.g., K₂CO₃) is often suitable.- For O-alkylation of alcohols/phenols, a stronger base like NaH or K₂CO₃ is typically used.- For C-alkylation of enolates, a strong base such as NaH, LDA, or NaOEt is required. |
| Low Reaction Temperature | - Gradually increase the reaction temperature and monitor the progress by TLC or GC. Be mindful of potential side reactions at higher temperatures. |
| Deactivated Aromatic Ring (for Friedel-Crafts) | - The trifluoromethyl group is strongly deactivating, making Friedel-Crafts alkylation with this compound challenging. A highly activated aromatic substrate and a strong Lewis acid catalyst are necessary. |
Issue 2: Formation of Byproducts
| Observed Byproduct | Troubleshooting Strategy |
| Di-alkylation Product (in N-alkylation) | - Use an excess of the primary amine relative to this compound.- Add the this compound slowly to the reaction mixture to maintain a low concentration.- Use a milder base or a stoichiometric amount of base. |
| Mixture of N- and O-Alkylated Products | - To favor N-alkylation: Use a polar aprotic solvent like DMF or MeCN.- To favor O-alkylation: Use a polar protic solvent and a strong base to generate the alkoxide/phenoxide. |
| Elimination Byproduct | - Use a less sterically hindered, non-nucleophilic base.- Lower the reaction temperature. |
| Polymerization of Starting Material | - Avoid strong Lewis acids unless performing a Friedel-Crafts reaction.- Ensure the this compound is pure and free from acidic impurities. |
Data Presentation
Table 1: Representative Conditions for N-Alkylation with this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 80 | Moderate to Good | General Knowledge |
| Substituted Anilines | tBuOK | Toluene | 140 | Good to Excellent | [3] |
| Primary Amines | Et₃N | MeCN | Reflux | Moderate to Good | General Knowledge |
| Secondary Amines | NaHCO₃ | DMF | 60-80 | Moderate to Good | General Knowledge |
Table 2: Representative Conditions for O-Alkylation with this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Trifluoromethylphenol | NaH | DMA | 80-90 (then reflux) | 66.5 | [4] |
| Phenol | K₂CO₃ | Acetone | Reflux | Good | General Knowledge |
| Benzyl Alcohol | NaH | DMA | 80-90 | Good | [4] |
| Substituted Phenols | Cs₂CO₃ | MeCN | 80 | Good to Excellent | General Knowledge |
Table 3: Representative Conditions for C-Alkylation with this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diethyl Malonate | NaOEt | Ethanol | Reflux | Good | [5] |
| Ethyl Acetoacetate | K₂CO₃ | DMF | Room Temp to 60 | Good | General Knowledge |
| 1,3-Diketones | NaH | THF/DMF | 0 to Room Temp | Good | General Knowledge |
| Grignard Reagents | N/A | THF/Ether | 0 to Room Temp | Good | [6] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Aniline
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline (1.0 eq.), a suitable base (e.g., K₂CO₃, 1.5 eq.), and a polar aprotic solvent (e.g., DMF or MeCN).
-
Addition of Alkylating Agent: While stirring, add this compound (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation of a Phenol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base (e.g., NaH, 1.2 eq.) in a dry aprotic solvent (e.g., THF or DMF).
-
Formation of Phenoxide: Cool the suspension to 0 °C and add a solution of the phenol (1.0 eq.) in the same solvent dropwise. Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.
-
Work-up: After completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for C-Alkylation of Diethyl Malonate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
Enolate Formation: To the stirred solution of sodium ethoxide, add diethyl malonate (1.0 eq.) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the malonate enolate.[5]
-
Alkylation: Add this compound (1.0 eq.) dropwise to the enolate solution.[5]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.[5]
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between an organic solvent (e.g., diethyl ether) and water. Separate the organic layer.[5]
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product. Purify by column chromatography on silica gel.[5]
Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: Troubleshooting flowchart for optimizing alkylation reactions.
References
- 1. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
managing the lachrymatory effects of 4-(Trifluoromethyl)benzyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory and corrosive effects of 4-(Trifluoromethyl)benzyl chloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid that is corrosive and has strong lachrymatory effects, causing severe skin burns and eye damage.[1] It is also irritating to the respiratory system.[2] Inhalation can lead to irritation of the eyes and nose, sore throat, cough, and chest tightness.[3] Skin exposure may result in pain, blistering, and ulceration.[3]
Q2: What immediate actions should be taken in case of accidental exposure?
A2: In case of any exposure, immediately call a poison center or physician.
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do so.
-
Skin: Take off all contaminated clothing immediately and rinse the skin with plenty of water.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If not breathing, provide artificial respiration.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1]
Q3: What personal protective equipment (PPE) is mandatory when handling this chemical?
A3: When handling this compound, it is crucial to wear appropriate PPE to prevent exposure. This includes:
-
Eye/Face Protection: Chemical splash goggles and a face shield. Standard safety glasses are not sufficient.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile gloves for incidental contact), a lab coat, and closed-toe shoes. For tasks with a higher risk of splashing, a chemical-resistant apron may be necessary.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator should be used.[1]
Q4: How should this compound be stored?
A4: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] Keep containers tightly closed in a designated corrosives area.[1] It should be stored separately from incompatible materials such as strong oxidizing agents.[1]
Q5: What is the correct procedure for disposing of waste containing this chemical?
A5: Dispose of contents and containers in accordance with local, regional, and national regulations. Chemical waste generators must determine if the discarded chemical is classified as hazardous waste. Do not empty into drains.
Troubleshooting Guides
Issue: I can smell the chemical even when working in the fume hood.
-
Possible Cause: The fume hood may not be functioning correctly, or your experimental setup is creating turbulent airflow.
-
Solution:
-
Ensure the fume hood sash is at the appropriate height.
-
Check the fume hood's certification sticker to ensure it has been recently tested and is operational.
-
Minimize the amount of equipment inside the hood to prevent obstruction of airflow.
-
If the odor persists, stop work, close the container of the chemical, lower the sash completely, and contact your institution's environmental health and safety (EHS) department.
-
Issue: I experienced mild eye or respiratory irritation after my experiment.
-
Possible Cause: Vapors may have escaped the primary containment, or there was a minor, unnoticed exposure.
-
Solution:
-
Immediately move to an area with fresh air.
-
If eye irritation occurs, use an eyewash station to flush your eyes for at least 15 minutes.
-
Review your handling procedures and PPE to identify any potential gaps.
-
Report the incident to your supervisor and EHS department to document the exposure and re-evaluate safety protocols.
-
Issue: A small amount of the chemical spilled on my gloved hand.
-
Possible Cause: Accidental splash during transfer or handling.
-
Solution:
-
Immediately remove the contaminated glove without touching your skin with the outside of the glove.
-
Wash your hands thoroughly with soap and water.
-
Dispose of the contaminated glove in the appropriate hazardous waste container.
-
Obtain a new pair of gloves before resuming work.
-
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF₃ | --INVALID-LINK-- |
| Molecular Weight | 194.58 g/mol | --INVALID-LINK-- |
| Boiling Point | 68 °C at 12 mmHg | --INVALID-LINK-- |
| Density | 1.315 g/mL at 25 °C | --INVALID-LINK-- |
| Flash Point | 74 °C (165.2 °F) - closed cup | --INVALID-LINK-- |
| Lachrymation Threshold | Data not available for this compound. As an approximation, the parent compound, benzyl chloride, causes immediate weeping at 10 to 19 ppm. | --INVALID-LINK-- |
Experimental Protocols
Protocol for Safe Handling and Use
-
Preparation: Before starting any experiment, ensure that a current Safety Data Sheet (SDS) for this compound is accessible. Verify that the chemical fume hood is certified and functioning correctly. Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Don chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Procedure:
-
Conduct all work in a chemical fume hood with the sash at the lowest practical height.
-
When transferring the liquid, use a funnel to minimize splashing.
-
Keep the container tightly closed when not in use.
-
Avoid heating the chemical near open flames or other ignition sources.
-
-
Waste Disposal: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
Protocol for Spill Decontamination
-
Immediate Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is flammable, turn off all ignition sources.
-
-
Containment and Cleanup (for minor spills):
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.
-
Carefully collect the absorbed material into a sealable, labeled hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and close the doors.
-
Notify your institution's EHS department and follow their emergency procedures.
-
Visualizations
Caption: Signaling pathway of lachrymatory agent exposure.
Caption: Safe handling workflow for lachrymatory chemicals.
Caption: Troubleshooting logic for lachrymatory agent exposure.
References
Technical Support Center: Alkylation with 4-(Trifluoromethyl)benzyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing over-alkylation when using 4-(trifluoromethyl)benzyl chloride in chemical syntheses.
Troubleshooting Guides
This section addresses common issues encountered during alkylation reactions with this compound, offering step-by-step solutions to improve reaction outcomes.
Issue 1: Significant formation of di-alkylation product.
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Question: My reaction is producing a substantial amount of the di-alkylated product, reducing the yield of my desired mono-alkylated secondary amine. How can I improve the selectivity for mono-alkylation?
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Answer: Over-alkylation is a frequent challenge in the N-alkylation of primary amines because the initially formed secondary amine is often more nucleophilic than the starting primary amine.[1][2] The electron-withdrawing nature of the trifluoromethyl group on the benzyl chloride can also influence its reactivity. To favor mono-alkylation, several parameters can be optimized.
Troubleshooting Steps:
-
Stoichiometry Control:
-
Use a large excess of the primary amine relative to this compound. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[2] A molar ratio of amine to benzyl chloride of 3:1 or higher is a good starting point.
-
Alternatively, using a slight excess of the amine (1.1-1.2 equivalents) can be effective if combined with other control measures.[2]
-
-
Slow Addition of the Alkylating Agent:
-
Add the this compound solution dropwise to the reaction mixture containing the amine and base over an extended period. This maintains a low concentration of the electrophile, minimizing the chance of the more reactive secondary amine product reacting further.[2]
-
-
Choice of Base and Solvent:
-
Weaker, non-nucleophilic bases are often preferred to avoid side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ has been reported to be particularly effective in promoting mono-N-alkylation.[3]
-
The solvent can significantly influence the reaction. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are common choices. In some cases, using ionic liquids has been shown to markedly reduce over-alkylation.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation step, which may have a higher activation energy. Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature.
-
-
Issue 2: Low or no conversion of the starting amine.
-
Question: My reaction shows very low or no consumption of the starting primary amine, even after an extended reaction time. What are the potential causes and how can I drive the reaction to completion?
-
Answer: Low conversion can be due to several factors, including insufficient reactivity of the nucleophile or electrophile, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Base Strength and Solubility:
-
Ensure the base is strong enough to deprotonate the primary amine, increasing its nucleophilicity. For less reactive amines, a stronger base might be necessary.
-
The solubility of the base in the chosen solvent is crucial. If the base is not sufficiently soluble, the reaction will be slow. Consider a different solvent or a more soluble base.
-
-
Reactivity of the Amine:
-
If the primary amine is sterically hindered or has electron-withdrawing groups that reduce its nucleophilicity, more forcing conditions may be required (e.g., higher temperature, stronger base).
-
-
Purity of Reagents:
-
Ensure that the this compound and the amine are pure and dry. Impurities can interfere with the reaction. Water, in particular, can hydrolyze the benzyl chloride and react with some bases.
-
-
Activation of the Alkylating Agent:
-
In some cases, the addition of a catalytic amount of an iodide salt (e.g., NaI or KI) can increase the rate of reaction by in situ formation of the more reactive 4-(trifluoromethyl)benzyl iodide (Finkelstein reaction).
-
-
Frequently Asked Questions (FAQs)
Q1: Why is over-alkylation a common problem with benzyl chlorides?
A1: Benzyl halides are generally reactive alkylating agents. When a primary amine is alkylated, the resulting secondary amine is often more nucleophilic than the starting primary amine. This increased nucleophilicity makes it more likely to react with another molecule of the benzyl chloride, leading to the formation of a tertiary amine. This is often referred to as a "runaway" reaction.[1]
Q2: Are there alternative methods to synthesize secondary amines that avoid over-alkylation?
A2: Yes, several alternative methods can provide better selectivity for mono-alkylation:
-
Reductive Amination: This is a highly effective two-step, one-pot procedure. The amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This method completely avoids the issue of over-alkylation.[2]
-
"Borrowing Hydrogen" Strategy: This method utilizes an alcohol as the alkylating agent in the presence of a suitable metal catalyst. The alcohol is temporarily oxidized to the corresponding aldehyde, which then undergoes reductive amination with the amine. Water is the only byproduct, making this an atom-economical approach.[2]
-
Use of Protecting Groups: The primary amine can be protected with a suitable group (e.g., nosyl or Boc) to allow for a single alkylation. The protecting group is then removed to yield the secondary amine.
Q3: How does the trifluoromethyl group on the benzyl chloride affect the reaction?
A3: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This has two main effects:
-
It can make the benzylic carbon slightly more electrophilic, potentially increasing the rate of the Sₙ2 reaction.
-
It can influence the stability of the transition state. Electron-withdrawing groups can stabilize the transition state of Sₙ2 reactions.[4]
Q4: Can I use this compound for the alkylation of other nucleophiles besides amines?
A4: Yes, this compound is a versatile alkylating agent and can be used to alkylate a variety of nucleophiles, including alcohols (to form ethers), thiols (to form thioethers), and carbanions. The principles of controlling reactivity and preventing side reactions are similar.
Data Presentation
Table 1: Influence of Stoichiometry on Mono- vs. Di-alkylation of Aniline with Benzyl Chloride
| Amine:Benzyl Chloride Ratio | Mono-alkylation Product Yield (%) | Di-alkylation Product Yield (%) | Reference |
| 1:1 | Mixture of products | Significant formation | [5] |
| 4:1 | High | Minimal | [5] |
Note: Data adapted from reactions with benzyl chloride, principles are applicable to this compound.
Table 2: Effect of Base and Solvent on the N-Alkylation of Primary Amines
| Base | Solvent | Temperature (°C) | Mono-alkylation Selectivity | Reference |
| K₂CO₃ | Acetonitrile | Reflux | Good | [6] |
| Cs₂CO₃ | DMF | Room Temp | Excellent | [3] |
| NaHCO₃ | Aqueous (SDS) | Room Temp | High (no quaternary salt) | [3] |
| Ionic Liquid | [bmim][PF₆] | Room Temp | Markedly reduced over-alkylation | [3] |
Note: This table provides a qualitative comparison based on literature for various benzylating agents.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (0.8 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equiv) and anhydrous DMF.
-
Add cesium carbonate (1.5 equiv) to the solution and stir the suspension at room temperature for 15 minutes.
-
Prepare a solution of this compound (0.8 equiv) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirred amine suspension over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically when the starting benzyl chloride is consumed), quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkylated secondary amine.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
impact of solvent choice on 4-(Trifluoromethyl)benzyl chloride reactivity
Welcome to the Technical Support Center for 4-(Trifluoromethyl)benzyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of this compound and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group affect the reactivity of this compound compared to unsubstituted benzyl chloride?
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This has a significant impact on the reactivity of the benzylic carbon. It destabilizes the formation of a positive charge at the benzylic position, which is a key intermediate in the Sₙ1 reaction mechanism. Consequently, this compound is much less likely to react via an Sₙ1 pathway compared to unsubstituted benzyl chloride. Conversely, the electron-withdrawing nature of the -CF₃ group can make the benzylic carbon more electrophilic, potentially favoring an Sₙ2 reaction.
Q2: Which reaction mechanism, Sₙ1 or Sₙ2, is more likely for this compound?
For this compound, the Sₙ2 mechanism is generally favored. The strong electron-withdrawing -CF₃ group significantly destabilizes the benzylic carbocation required for an Sₙ1 pathway. Therefore, reactions are more likely to proceed via a concerted Sₙ2 mechanism, especially with good nucleophiles in polar aprotic solvents. However, under forcing conditions with highly ionizing, weakly nucleophilic solvents, an Sₙ1 pathway cannot be entirely ruled out, though it will be significantly slower than for benzyl chlorides with electron-donating substituents.
Q3: What is the general effect of solvent choice on reactions with this compound?
The choice of solvent plays a crucial role in directing the reaction pathway and influencing the rate and yield.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for Sₙ2 reactions of this compound. They can solvate the counter-ion of the nucleophile, increasing its nucleophilicity, without strongly solvating the nucleophile itself.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both the nucleophile and the leaving group. While they are excellent for promoting Sₙ1 reactions by stabilizing the carbocation intermediate, their use with this compound may lead to slower Sₙ2 reactions due to solvation of the nucleophile. Solvolysis (where the solvent acts as the nucleophile) can occur but is expected to be slow.
-
Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are generally slow due to the poor solubility of many nucleophiles.
Troubleshooting Guides
Issue 1: Low or no reactivity in a substitution reaction.
-
Possible Cause 1: Unfavorable solvent choice.
-
Troubleshooting: If you are using a polar protic solvent with a moderately strong nucleophile, the nucleophile may be overly solvated, reducing its reactivity. Consider switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of your reagent.
-
-
Possible Cause 2: Poor nucleophile.
-
Troubleshooting: The electron-withdrawing -CF₃ group deactivates the substrate towards Sₙ1 reactions and may require a reasonably strong nucleophile for an efficient Sₙ2 reaction. If using a weak nucleophile, you may need to increase the reaction temperature or use a stronger nucleophile.
-
-
Possible Cause 3: Steric hindrance.
-
Troubleshooting: If your nucleophile is sterically bulky, the Sₙ2 backside attack may be hindered. Consider using a less hindered nucleophile if possible.
-
Issue 2: Formation of side products.
-
Possible Cause 1: Elimination (E2) reaction.
-
Troubleshooting: If you are using a strong, sterically hindered base as a nucleophile, the E2 elimination pathway may compete with the Sₙ2 substitution. To favor substitution, use a less sterically hindered nucleophile with higher nucleophilicity and lower basicity. Running the reaction at a lower temperature can also favor the Sₙ2 pathway.[1]
-
-
Possible Cause 2: Reaction with the solvent.
-
Troubleshooting: In some cases, particularly with polar aprotic solvents like DMF at elevated temperatures, the solvent itself can react with the benzyl chloride, leading to impurities.[2] If you suspect this is occurring, consider using an alternative polar aprotic solvent such as acetonitrile or acetone. An acidic workup can sometimes help remove basic impurities formed from DMF.[2]
-
Issue 3: Difficulty in achieving complete conversion.
-
Possible Cause: Reversible reaction or deactivation of the nucleophile.
-
Troubleshooting: Ensure you are using a sufficient excess of the nucleophile and, if necessary, a base to neutralize any acid formed during the reaction (e.g., HCl if the nucleophile is neutral). In some cases, adding a catalytic amount of an iodide salt (e.g., NaI or KI) can accelerate the reaction through the Finkelstein reaction, converting the benzyl chloride in situ to the more reactive benzyl iodide.
-
Data Presentation
Table 1: Solvolysis Rates of Substituted Benzyl Chlorides in 80% Aqueous Ethanol
| Substituent (X) in X-C₆H₄CH₂Cl | Relative Rate (kₓ/kₙ) |
| 4-OCH₃ | 1580 |
| 4-CH₃ | 18.5 |
| H | 1.00 |
| 4-Cl | 0.29 |
| 3-Cl | 0.089 |
| 4-NO₂ | 0.0076 |
| 4-CF₃ | (Estimated to be very low) |
Data adapted from studies on substituted benzyl chlorides. The rate for 4-CF₃ is an extrapolation and expected to be significantly lower than that of 4-NO₂ due to its strong electron-withdrawing nature, favoring an Sₙ2-like mechanism for solvolysis.
Experimental Protocols
Protocol 1: General Procedure for Solvolysis Rate Measurement
This protocol is adapted from the methodology used for studying the solvolysis of substituted benzyl chlorides.
-
Preparation of Solvent Mixture: Prepare the desired aqueous organic solvent mixture (e.g., 80% ethanol in water by volume).
-
Reaction Initiation: Add a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to the pre-thermostated solvolysis medium to achieve the desired final concentration (typically in the range of 0.1-1 mM).
-
Monitoring the Reaction: The progress of the reaction can be monitored by following the disappearance of the starting material or the appearance of the product.
-
HPLC Method: Periodically inject aliquots of the reaction mixture into a reverse-phase HPLC system. The eluent can be a mixture of acetonitrile and water. Monitor the peak areas of the benzyl chloride and the corresponding benzyl alcohol product at a suitable wavelength (e.g., 254 nm).
-
Conductivity Method: If the reaction produces ions (e.g., HCl), the rate can be followed by measuring the change in conductivity of the solution over time.
-
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the first-order rate constant (-k_obs).
Protocol 2: Synthesis of N-(4-Trifluoromethylbenzyl)piperidine
This protocol is based on a general procedure for the N-alkylation of piperidine with substituted benzyl chlorides.[3]
-
Reactant Preparation: In a microwave-safe vial, combine piperidine (1.2 equivalents), this compound (1.0 equivalent), and potassium carbonate (2.0 equivalents) in ethanol.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 80°C for 40 minutes.
-
Work-up: After cooling, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Diagram 1: Logical Relationship of Solvent Effects on Reaction Pathway
Caption: Solvent choice influencing the reaction pathway of this compound.
Diagram 2: Experimental Workflow for Solvolysis Kinetics
Caption: Workflow for determining the solvolysis rate constant.
References
Technical Support Center: Catalyst Poisoning in Reactions with 4-(Trifluoromethyl)benzyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in reactions involving 4-(Trifluoromethyl)benzyl chloride, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound has completely stalled or shows no conversion. What is the most likely cause?
A1: A complete lack of reactivity often points to a severely poisoned or inactive catalyst. The primary suspects are impurities in reagents or solvents, such as sulfur compounds, or the presence of oxygen which can deactivate the active Pd(0) species.[1][2] Ensure all reagents are of high purity and that solvents are rigorously degassed and dried.
Q2: I'm observing a black precipitate forming in my reaction vessel. What does this indicate?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium. This can be caused by high reaction temperatures, the presence of oxygen, or the use of ligands that are not robust enough to stabilize the catalytic species throughout the reaction.[3]
Q3: What are common impurities in this compound that can act as catalyst poisons?
A3: While this compound itself is a reactant, impurities from its synthesis or degradation can be problematic. Potential impurities include residual starting materials or byproducts from chlorination, which could contain sulfur or other halide species depending on the synthetic route.[4][5] Hydrolysis of the benzyl chloride can also occur if water is present, forming benzyl alcohol and HCl, which can interfere with the reaction.[4]
Q4: Can the choice of base affect catalyst activity and lead to poisoning?
A4: Yes, the choice and quality of the base are critical. Some bases may contain impurities that can poison the catalyst. Furthermore, certain amine bases can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[6] In some cases, the base can also react with other components in the mixture to generate species that are detrimental to the catalyst.
Q5: How can I prevent catalyst poisoning before starting my experiment?
A5: Proactive prevention is key. Use high-purity reagents and solvents. Thoroughly degas all liquids by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[7] Operate under a strict inert atmosphere throughout the entire experiment. If feedstock purity is a concern, consider purification of starting materials or passing solvents through a purification system (e.g., alumina column) to remove polar impurities.[2]
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This guide provides a more in-depth, question-and-answer approach to specific experimental issues.
Issue 1: The reaction is sluggish with low product yield, and I've identified dehalogenation of the starting material as a major byproduct.
-
Question: What is causing the dehalogenation of my this compound, and how can I minimize it?
-
Answer: Dehalogenation occurs when the aryl halide is reduced to the corresponding arene.[6][7] This side reaction can be promoted by hydride sources in the reaction mixture, which can include certain solvents (like alcohols) or amine bases.[7] After oxidative addition, the palladium complex may react with these hydride sources, leading to reductive elimination of the dehalogenated product.
-
Recommended Solution:
-
Solvent Choice: Switch to a solvent less prone to acting as a hydride source, such as dioxane or toluene.
-
Base Selection: Use a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃.
-
Inert Atmosphere: Ensure the reaction is rigorously maintained under an inert atmosphere to prevent side reactions that may generate hydride species.[8]
-
Issue 2: My reaction works, but the results are not reproducible. What could be the cause?
-
Question: Why am I seeing significant batch-to-batch variation in yield and reaction time?
-
Answer: Irreproducibility is often linked to variable levels of impurities that act as catalyst poisons.[9][10] This can include moisture in the air, trace oxygen, or impurities in the reagents or solvents that are not consistent across different lots.[4] For instance, an impurity in one batch of DMF was found to act as a poison for organocatalysts, a principle that also applies to metal catalysts.[9]
-
Recommended Solution:
-
Reagent Purity: If possible, use reagents from the same batch for a series of experiments. Consider purifying the this compound if its quality is suspect.
-
Consistent Technique: Ensure your experimental setup and techniques for degassing and maintaining an inert atmosphere are consistent for every run.
-
Acid Wash: In cases where amine impurities might form from solvents like DMF, including a dilute acid wash during the workup can sometimes help remove these problematic species in subsequent steps, though preventing their formation is ideal.[9]
-
Issue 3: I am using a Pd(II) precatalyst, and the reaction is failing to initiate.
-
Question: My reaction with a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ isn't starting. What's wrong?
-
Answer: Pd(II) precatalysts must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[3] Failure to initiate suggests this reduction step is inefficient under your current conditions.[3] This can be due to the presence of oxidizing agents (like oxygen) or the lack of a suitable reducing agent in the reaction mixture.
-
Recommended Solution:
-
Use a Pd(0) Source: Switch to a direct Pd(0) source, such as Pd₂(dba)₃, which does not require an initial reduction step.[3]
-
Optimize Ligands: Ensure you are using electron-rich and sterically hindered phosphine ligands, which can facilitate the reduction of Pd(II) to Pd(0) and stabilize the active catalyst.[6]
-
Degassing: Re-verify that all components have been scrupulously degassed, as even trace oxygen can oxidize the sensitive Pd(0) species back to inactive Pd(II).[7]
-
Data on Catalyst Poisons
| Poison Class | Example(s) | Typical Source | Effect on Catalyst | Mitigation Strategy |
| Sulfur Compounds | Thiols, sulfides, H₂S | Reagent impurity, contaminated solvents | Strong coordination to Pd active sites, causing severe and often irreversible deactivation.[11][12] | Use high-purity reagents; pretreat feedstock to remove sulfur.[2] |
| Oxygen | O₂ (from air) | Incomplete degassing, leaks in setup | Oxidizes active Pd(0) to inactive Pd(II), leading to catalyst decomposition (palladium black).[7] | Rigorous degassing of all solvents/reagents; maintain a positive pressure of inert gas. |
| Halides | Excess Cl⁻, Br⁻, I⁻ | Additives (e.g., LiCl), certain bases | Can alter the electronic properties of the catalyst or form less reactive palladium-halide complexes. | Stoichiometric control of halide additives; choose non-halide bases. |
| Coordinating Species | Cyanides, nitriles, certain amines | Reagent impurity, solvents (e.g., acetonitrile), amine bases | Compete with substrates for coordination to the palladium center, inhibiting catalytic activity.[6][13] | Choose non-coordinating solvents and bases where possible. |
| Water | H₂O | Moist reagents, solvents, or atmosphere | Can promote side reactions like protodeboronation in Suzuki couplings or hydrolysis of starting materials.[6][7] | Use anhydrous solvents and reagents; dry glassware thoroughly. |
Visualizing Catalyst Poisoning and Experimental Workflow
Catalytic Cycle and Poisoning Mechanism
The diagram below illustrates a generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and shows how a poison, such as a sulfur compound, can intercept the active Pd(0) catalyst, effectively removing it from the cycle and halting the reaction.
Caption: Palladium catalytic cycle and the deactivation pathway caused by a poison.
General Experimental Workflow
This workflow outlines the critical steps for setting up a palladium-catalyzed cross-coupling reaction to minimize the risk of catalyst deactivation.
Caption: Standard workflow for an inert atmosphere cross-coupling reaction.
Troubleshooting Decision Tree
This logical diagram helps diagnose the root cause of a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting low-yielding coupling reactions.
Key Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Anhydrous, degassed water (optional, can sometimes accelerate the reaction)[6]
Procedure:
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos ligand.[6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add the this compound.
-
Solvent Addition: Add the degassed 1,4-dioxane (and optional water) via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[6]
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoselective Reactions with 4-(Trifluoromethyl)benzyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the stereoselectivity of reactions involving 4-(Trifluoromethyl)benzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to achieve high stereoselectivity in reactions with this compound?
A1: The primary strategies for inducing stereoselectivity in reactions involving this compound, an achiral starting material, revolve around the use of chiral catalysts or auxiliaries. The most common approaches include:
-
Asymmetric Catalysis : This involves using a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. For reactions with this compound, the most documented methods are:
-
Phase-Transfer Catalysis (PTC) : Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are used to ferry a nucleophile from an aqueous or solid phase to an organic phase containing the benzyl chloride. The chiral environment of the catalyst-nucleophile ion pair directs the stereochemical outcome of the alkylation.[1][2][3]
-
Organocatalysis : Chiral small organic molecules, such as N-heterocyclic carbenes (NHCs) or amines, can be used to activate the nucleophile or the electrophile and create a chiral environment for the reaction.[4][5]
-
Metal Catalysis : Chiral ligands coordinated to a metal center can create a chiral pocket around the reactive site, influencing the stereochemical outcome of the reaction.
-
-
Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directs the stereoselective formation of a new stereocenter, and is then removed.[6][7]
Q2: Which type of catalyst is most commonly used for asymmetric reactions with this compound?
A2: Based on available literature, chiral phase-transfer catalysts derived from Cinchona alkaloids are frequently employed for the enantioselective alkylation of various nucleophiles with substituted benzyl halides, including those with trifluoromethyl groups.[1][8] Catalysts such as N-[4-(Trifluoromethyl)benzyl]cinchonidinium bromide have been specifically used to achieve high enantiomeric excess.[8]
Q3: How does the trifluoromethyl group on the benzyl chloride affect the reaction?
A3: The electron-withdrawing nature of the trifluoromethyl group at the para position of the benzyl chloride can influence the reaction in several ways:
-
Reactivity : It can make the benzylic carbon more electrophilic and thus more reactive towards nucleophiles.
-
Catalyst-Substrate Interactions : In catalyzed reactions, the trifluoromethyl group can engage in specific non-covalent interactions (e.g., dipole-dipole, hydrogen bonding with the catalyst) that can enhance stereoselectivity. For instance, in phase-transfer catalysis, electron-withdrawing groups on the benzyl moiety of the Cinchona alkaloid-derived catalyst have been shown to increase the enantiomeric excess, likely due to the formation of a tighter ion pair.[8]
Troubleshooting Guides
This section addresses specific challenges you may encounter during your experiments.
Low Enantioselectivity or Diastereoselectivity
Q4: My reaction is resulting in low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the primary factors to investigate?
A4: Low stereoselectivity can arise from several sources. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Stereoselectivity
Caption: Troubleshooting workflow for low stereoselectivity.
Detailed Troubleshooting Steps:
-
Catalyst Purity and Integrity : The purity of your chiral catalyst is crucial. Impurities can act as catalyst poisons or interfere with the formation of the key catalyst-substrate complex. Ensure the catalyst is from a reliable source and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[9]
-
Reaction Temperature : Higher temperatures can sometimes decrease stereoselectivity by providing enough energy to overcome the activation energy barrier for the formation of the undesired stereoisomer.[9] It is often beneficial to run the reaction at a lower temperature (e.g., 0 °C or -20 °C).
-
Solvent : The solvent can have a significant impact on the conformation of the catalyst-substrate complex and the transition state energies. Screen a variety of solvents with different polarities.
-
Substrate and Reagent Purity : Impurities in this compound or the nucleophile can compete in the reaction or interfere with the catalyst. Ensure all starting materials are of high purity.
-
Base (for reactions requiring one) : The nature and strength of the base can influence the aggregation state of the nucleophile and its interaction with the catalyst. The concentration of the base can also be a critical parameter.
-
Analytical Method : Before extensive optimization, verify that your analytical method (e.g., chiral HPLC or GC) is accurate and capable of resolving the stereoisomers.
Poor Yield or Incomplete Reaction
Q5: The yield of my desired product is poor, but the stereoselectivity is high. How can I improve the yield?
A5: This scenario often suggests issues with reaction kinetics or catalyst stability rather than the stereocontrol of the reaction.[9]
-
Catalyst Deactivation : The catalyst may be degrading under the reaction conditions. This could be due to impurities, moisture, or thermal instability. Try running the reaction with a fresh batch of catalyst or under strictly anhydrous conditions.[9]
-
Reaction Time and Temperature : Monitor the reaction progress over time (e.g., by TLC or GC). If the reaction has stalled, a longer reaction time or a modest increase in temperature might be necessary. However, be cautious as increasing the temperature could lower the stereoselectivity.[9]
-
Catalyst Loading : A low catalyst loading may not be sufficient to drive the reaction to completion in a reasonable time. Consider a moderate increase in the catalyst concentration.[9]
-
Side Reactions : Consider the possibility of side reactions consuming your starting material. A common side reaction is the hydrolysis of this compound to the corresponding alcohol, especially in the presence of aqueous base.
Purification and Side Products
Q6: I am having difficulty purifying my product, and I observe significant side products. What are common side products and how can I mitigate them?
A6: Common issues in reactions with this compound include:
-
4-(Trifluoromethyl)benzyl Alcohol : This is a common byproduct resulting from the hydrolysis of the benzyl chloride, especially under basic aqueous conditions used in phase-transfer catalysis. To minimize its formation, you can try using a solid base (like K₂CO₃) instead of an aqueous solution, or minimize the reaction time.
-
Over-alkylation : If your nucleophile has multiple reactive sites, you might observe di- or poly-alkylation. Using a bulky protecting group or a less reactive nucleophile can sometimes help.
-
Elimination Products : Although less common with benzyl chlorides, under strongly basic conditions, elimination reactions can occur if there is a suitable proton on an adjacent carbon.
Purification Strategy: If you have unreacted this compound or 4-(Trifluoromethyl)benzyl alcohol as impurities, they can sometimes be difficult to separate from the desired product by column chromatography due to similar polarities. Consider a chemical quench to convert the unreacted benzyl chloride into a more polar compound that is easier to separate. For example, adding a primary or secondary amine (like piperidine or morpholine) after the reaction is complete can convert the remaining benzyl chloride into a more polar benzylamine, which can then be removed by an acidic wash.
Data Presentation
The following table summarizes representative data for the enantioselective alkylation of a glycine Schiff base with substituted benzyl halides using a Cinchona alkaloid-derived phase-transfer catalyst. This illustrates the effect of the substituent on the benzyl moiety of the catalyst on the enantiomeric excess.
| Catalyst Benzyl Substituent (Y) | Enantiomeric Excess (ee%) |
| H | 66 |
| 4-Cl | 82 |
| 3,4-diCl | 92 |
| 4-CF₃ | 94 |
Data adapted from a patent describing the synthesis of physostigmine precursors, where N-benzyl cinchonidinium bromide derivatives were used as catalysts for the alkylation of an oxindole with chloroacetonitrile. The trend of increasing ee with electron-withdrawing groups on the catalyst's benzyl group is highlighted.[8]
Experimental Protocols
General Protocol for Enantioselective Alkylation using a Cinchona Alkaloid Phase-Transfer Catalyst
This protocol is a general guideline and may require optimization for your specific substrate and reaction.
Materials:
-
This compound
-
Prochiral nucleophile (e.g., a glycine imine Schiff base, a β-keto ester)
-
Chiral phase-transfer catalyst (e.g., N-[4-(Trifluoromethyl)benzyl]cinchonidinium bromide, 5-10 mol%)
-
Base (e.g., 50% aqueous NaOH, solid K₂CO₃, or Cs₂CO₃)
-
Anhydrous organic solvent (e.g., toluene, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the prochiral nucleophile (1.0 equiv) and the chiral phase-transfer catalyst (0.05 - 0.1 equiv).
-
Add the anhydrous organic solvent (e.g., toluene, to make a 0.1-0.5 M solution with respect to the nucleophile).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) using an ice bath or cryostat.
-
While stirring vigorously, add the base. If using an aqueous base, add the 50% NaOH solution. If using a solid base, add the powdered K₂CO₃ or Cs₂CO₃.
-
Add this compound (1.0 - 1.2 equiv) dropwise to the vigorously stirred mixture.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Visualizations
Mechanism of Stereoselection in Cinchona Alkaloid-Catalyzed Phase-Transfer Catalysis
Caption: Mechanism of Cinchona alkaloid-catalyzed PTC.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. N-Heterocyclic Carbene-Catalyzed Synthesis of α-Trifluoromethyl Esters [organic-chemistry.org]
- 5. labinsights.nl [labinsights.nl]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. chemtube3d.com [chemtube3d.com]
- 8. WO1994027963A1 - Process for the enantioselective synthesis of intermediates used in the preparation of physostigmine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reactions with CF3-Benzyl Halides
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with Grignard reactions involving trifluoromethyl (CF3)-substituted benzyl halides. The strong electron-withdrawing nature of the CF3 group presents unique difficulties in forming the desired organomagnesium reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with a CF3-benzyl halide fails to initiate. What are the common causes and solutions?
A1: Failure to initiate is a primary challenge, often stemming from the passivated layer of magnesium oxide (MgO) on the magnesium surface and the presence of moisture. The electron-withdrawing CF3 group also reduces the reactivity of the benzyl halide.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be flame-dried under an inert atmosphere (Nitrogen or Argon) or oven-dried overnight and cooled in a desiccator. Solvents like Tetrahydrofuran (THF) or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[1]
-
Activate the Magnesium: The MgO layer must be removed to expose a fresh, reactive metal surface. Several activation methods can be employed.[1]
-
Initiation Aids: Add a small crystal of iodine (the disappearance of its purple color indicates activation) or a few drops of 1,2-dibromoethane.[1] Gentle warming can also initiate the reaction, but proceed with caution as the reaction is exothermic.
Q2: My reaction mixture is turning dark brown or black, and the yield of my desired product is very low. What is the likely side reaction?
A2: A dark-colored mixture and low yield strongly suggest that Wurtz-type homocoupling is the dominant reaction pathway.[2] In this side reaction, the newly formed Grignard reagent (CF3-Bn-MgX) reacts with the starting CF3-benzyl halide (CF3-Bn-X) to form a dimer (CF3-Bn-Bn-CF3). Benzyl halides are particularly susceptible to this side reaction.[2][3][4]
Strategies to Minimize Wurtz Coupling:
-
Slow Addition: Add the CF3-benzyl halide solution dropwise to the magnesium suspension over an extended period. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[1][5]
-
Temperature Control: Maintain a moderate reaction temperature. While initial heating might be needed, the reaction is exothermic and may require cooling to sustain a gentle reflux.[1]
-
Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be superior to THF and diethyl ether in suppressing Wurtz coupling by-products in benzyl Grignard reactions.[3][6]
-
Continuous Process: For larger-scale reactions, a continuous flow process can significantly improve selectivity and reduce Wurtz coupling by ensuring the halide immediately contacts excess magnesium.[3][7]
Q3: How can I improve the overall success and yield when working with such an electronically deactivated halide?
A3: For challenging substrates like CF3-benzyl halides, standard Grignard protocols may be insufficient. Using activating additives to create more potent organomagnesium reagents is highly recommended.
Solution: "Turbo-Grignard" Reagents
"Turbo-Grignard" reagents are prepared in the presence of lithium chloride (LiCl).[8][9] The addition of anhydrous LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more soluble and highly reactive monomeric species.[8][10][11] This enhanced reactivity can overcome the electronic deactivation by the CF3 group and significantly improve yields.
Q4: Are there specific safety hazards associated with trifluoromethylphenyl Grignard reagents?
A4: Yes. Trifluoromethyl-substituted aryl Grignard reagents have been reported to be thermally unstable and can decompose violently or detonate upon loss of solvent or with moderate heating.[10][11] Although this guide focuses on benzyl halides, caution is warranted. Always maintain proper solvation and avoid high temperatures during and after the reaction. Conduct a thorough safety review before scaling up any reaction involving these reagents.
Data Summary Tables
Table 1: Comparison of Solvents for Benzyl Grignard Reactions
| Solvent | Product-to-Wurtz Ratio (Benzyl Chloride) | Comments | Reference |
| Diethyl Ether (Et2O) | 90 : 10 | Standard solvent, but low boiling point and high volatility are safety concerns.[7] | [3] |
| Tetrahydrofuran (THF) | 30 : 70 | Higher solvating power than ether, but can promote more Wurtz coupling for benzyl halides.[3][12] | [3] |
| 2-Methyl-THF | 90 : 10 | Recommended alternative; superior in suppressing Wurtz coupling.[6] Can be derived from renewable resources. | [3][6] |
| Toluene / THF (1:10) | 98 : 2 (Yield: 97%) | Use of a co-solvent can be effective, especially in continuous flow setups. | [7] |
| MTBE / THF (1:1) | 100 : 0 (Yield: 99%) | Methyl-tert-butyl ether as a co-solvent showed excellent suppression of the dimer. | [7] |
Table 2: Magnesium Activation and Initiation Methods
| Method | Description | Advantages | Disadvantages |
| Iodine | Add a small crystal of I2 to the Mg turnings. | Simple, effective, and provides a visual cue (color disappears).[1] | Can potentially form catalytic iodide, which may increase side reactions with some halides.[2] |
| 1,2-Dibromoethane | Add a small amount to the Mg suspension. | Highly effective; ethene gas evolution indicates activation. | Introduces another reagent into the flask. |
| Mechanical Stirring | Vigorously stir Mg turnings under an inert atmosphere. | Avoids chemical activators. | May not be sufficient for highly passivated Mg. |
| DIBAL-H | Use of a small amount of diisobutylaluminium hydride. | Can be effective for difficult cases.[8] | Requires handling of an additional pyrophoric reagent. |
Visual Guides & Workflows
Caption: Troubleshooting decision tree for CF3-benzyl halide Grignard reactions.
Caption: Competing reaction pathways in the formation of CF3-benzylmagnesium halides.
Key Experimental Protocol: "Turbo-Grignard" Formation
This protocol details the preparation of a CF3-benzylmagnesium halide using LiCl as an additive to improve reaction success.
1. Materials and Preparation:
-
Glassware: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a steady stream of inert gas.
-
Reagents:
-
Magnesium turnings (1.2 - 1.5 equivalents).
-
Anhydrous Lithium Chloride (LiCl) (1.2 - 1.5 equivalents). Dry thoroughly in an oven under vacuum before use.[9]
-
CF3-substituted benzyl halide (1.0 equivalent).
-
Anhydrous solvent (THF or 2-MeTHF).
-
Initiator (e.g., a single crystal of iodine).
-
2. Reaction Setup:
-
Place the magnesium turnings and anhydrous LiCl into the cooled reaction flask under a positive pressure of inert gas.
-
Add a small amount of the anhydrous solvent, just enough to cover the magnesium.
-
Add the initiator (e.g., iodine crystal).
-
Prepare a solution of the CF3-benzyl halide in the anhydrous solvent in the dropping funnel.
3. Initiation and Reaction:
-
Begin vigorous stirring of the magnesium/LiCl suspension.
-
Add a small portion (approx. 5-10%) of the halide solution from the dropping funnel to the flask.
-
Observe for signs of initiation: disappearance of the iodine color, gentle bubbling from the magnesium surface, or a slight increase in temperature (exotherm). Gentle warming with a heat gun may be required, but be prepared to cool the flask immediately once the reaction starts.
-
Once the reaction has initiated, dilute the magnesium suspension with additional solvent.
-
Slowly add the remaining CF3-benzyl halide solution dropwise from the funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.
4. Completion and Use:
-
After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete consumption of the halide.
-
The resulting dark grey or brownish solution is the Grignard reagent, which should be used immediately in the subsequent reaction step.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.wmich.edu [scholarworks.wmich.edu]
Technical Support Center: Monitoring 4-(Trifluoromethyl)benzyl Chloride Consumption
Welcome to the technical support center for monitoring the consumption of 4-(Trifluoromethyl)benzyl chloride in chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding common analytical techniques used for reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: Which technique is best suited for monitoring the consumption of this compound?
The ideal technique depends on several factors including the reaction conditions (solvent, temperature, concentration), the required level of accuracy, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis, offering high resolution and sensitivity. It is a robust method for tracking the disappearance of the starting material and the appearance of products over time.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Given the volatility of this compound, GC can be a powerful tool, especially when coupled with a mass spectrometer (GC-MS) for definitive peak identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is inherently quantitative without the need for a calibration curve, by using an internal standard. ¹H NMR is particularly useful for monitoring the disappearance of the benzylic protons of the starting material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A valuable technique for real-time, in-situ reaction monitoring. It allows for the tracking of changes in specific functional groups, such as the C-Cl bond in the starting material.
Q2: How can I prepare my reaction sample for HPLC or GC analysis?
Proper sample preparation is crucial for accurate and reproducible results. A typical procedure involves:
-
Quenching: At desired time points, withdraw a small aliquot of the reaction mixture and immediately quench the reaction to stop any further transformation. This can be achieved by rapid cooling or by adding a suitable quenching agent.
-
Dilution: Dilute the quenched aliquot with a solvent that is miscible with the reaction mixture and is compatible with the analytical technique. For reversed-phase HPLC, this is often acetonitrile or methanol. For GC, a volatile organic solvent like dichloromethane or ethyl acetate is common.
-
Internal Standard: For accurate quantification, add a known concentration of an internal standard to the diluted sample. The internal standard should be a stable compound that does not react with any components in the mixture and is well-resolved from other peaks in the chromatogram.
-
Filtration: Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before injection. This protects the analytical column from clogging.[1]
Q3: My ¹H NMR spectrum for reaction monitoring has broad peaks. What could be the cause?
Peak broadening in ¹H NMR spectra during reaction monitoring can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer before acquiring the spectrum can resolve this.
-
Sample Inhomogeneity: The reaction mixture may not be fully dissolved or could contain suspended solids. Ensure your sample is fully homogenous.
-
High Concentration: A highly concentrated sample can lead to viscosity-related peak broadening. Diluting the sample may help.
-
Paramagnetic Species: The presence of paramagnetic species, even in trace amounts, can cause significant line broadening.
-
Chemical Exchange: If the reaction is at or near equilibrium, or if there are exchange processes occurring on the NMR timescale, peaks can broaden. Acquiring the spectrum at a different temperature might help to resolve this.
Q4: I am not seeing a clear decrease in the C-Cl bond absorbance in my in-situ FTIR data. Why might this be?
Several factors can contribute to this issue:
-
Low Concentration: The concentration of this compound might be too low to detect a significant change in the C-Cl stretch.
-
Overlapping Peaks: The C-Cl stretching vibration, which typically appears in the fingerprint region (around 850-550 cm⁻¹), can be obscured by other vibrational bands from the solvent, reagents, or products.[1][2]
-
Baseline Drift: Changes in the reaction medium (e.g., temperature, refractive index) can cause the baseline to drift, masking subtle changes in absorbance.
-
Dirty ATR Crystal: If using an Attenuated Total Reflectance (ATR) probe, a dirty crystal can lead to poor quality spectra and inaccurate measurements. Ensure the crystal is clean before starting the experiment.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak for this compound | Injection issue (e.g., empty vial, clogged syringe).Compound degradation in the vial or on the column.Incorrect wavelength setting on the UV detector. | Verify sample vial and syringe.Prepare fresh sample and inject immediately.Ensure the detector wavelength is appropriate for the analyte (typically around 220 nm for benzyl chloride).[3] |
| Broad or Tailing Peaks | Column contamination or aging.Mismatch between sample solvent and mobile phase.Column overloading. | Flush the column with a strong solvent.Dissolve the sample in the mobile phase whenever possible.Reduce the injection volume or sample concentration. |
| Shifting Retention Times | Inconsistent mobile phase composition.Fluctuations in column temperature.Column degradation. | Prepare fresh mobile phase and ensure proper mixing.Use a column oven to maintain a constant temperature.Replace the column if it is old or has been used extensively. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column.Carryover from a previous injection. | Use high-purity solvents.Clean the injector and flush the column.Run a blank injection to check for carryover. |
GC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for this compound | Active sites in the injector liner or on the column.Column contamination. | Use a deactivated liner.Condition the column at a high temperature.Cut a small portion from the front of the column. |
| Irreproducible Peak Areas | Leaks in the injection port septum or gas lines.Inconsistent injection volume. | Check for leaks using an electronic leak detector.Ensure the autosampler is functioning correctly or use a consistent manual injection technique. |
| Broad Solvent Front | Injection of a large volume of a low-boiling solvent.Initial oven temperature is too high. | Reduce the injection volume.Lower the initial oven temperature. |
| Loss of Sensitivity | Contaminated detector.Column bleed.Leak in the system. | Clean the detector according to the manufacturer's instructions.Use a low-bleed column and ensure the oven temperature does not exceed the column's maximum limit.Perform a thorough leak check of the entire system. |
NMR Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inaccurate Integration | Phasing errors.Poor baseline correction.Overlapping peaks. | Carefully phase the spectrum manually.Apply a proper baseline correction algorithm.Use a higher field NMR spectrometer for better resolution or try a different deuterated solvent to induce chemical shift changes.[4] |
| Signal-to-Noise Ratio is Poor | Insufficient number of scans.Sample is too dilute. | Increase the number of scans.Use a more concentrated sample if possible. |
| Presence of ¹³C Satellites in ¹⁹F NMR | Natural abundance of ¹³C coupling with ¹⁹F. | This is a natural phenomenon. Be aware of these small, often asymmetric peaks flanking the main signal and exclude them from integration if necessary.[5] |
| Rolling or Distorted Baseline in ¹⁹F NMR | Large spectral width acquisition.Incorrect phasing.Acoustic ringing. | Optimize the spectral width.Avoid large first-order phase corrections.Increase the pre-scan delay to allow the probe to settle.[5][6] |
FTIR Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Negative Peaks in Absorbance Spectrum | Dirty ATR element when the background was collected. | Clean the ATR crystal and collect a new background spectrum.[7] |
| Baseline is not Flat | Changes in atmospheric conditions (CO₂, H₂O).Sample is scattering the IR beam (for solid samples). | Purge the sample compartment with dry nitrogen or air.Ensure solid samples are finely ground and well-mixed with KBr.[8][9] |
| Spectral Artifacts (e.g., Christiansen effect) | Mismatch in the refractive index between the sample and the matrix (e.g., KBr). | Grind the sample to a very fine powder to minimize scattering effects. |
| Inconsistent Absorbance Readings | Poor contact between the sample and the ATR crystal.Sample is not homogeneous. | Ensure good contact is made between the sample and the ATR crystal.Ensure the sample being probed is representative of the bulk reaction mixture. |
Experimental Protocols
HPLC Monitoring Protocol
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: 10 µL.
-
Internal Standard: A stable, non-reactive compound with a different retention time, such as naphthalene or biphenyl.
Procedure:
-
Prepare a stock solution of this compound and the internal standard of known concentrations in the mobile phase to determine their retention times and response factors.
-
At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase containing the internal standard.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Monitor the peak area of this compound relative to the internal standard to determine its consumption over time.
GC Monitoring Protocol
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
-
Detector Temperature: 280 °C (FID) or as per MS requirements.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Internal Standard: A stable, volatile compound that is well-resolved from other components, such as dodecane.
Procedure:
-
Prepare a calibration curve by injecting standard solutions of this compound and the internal standard at various concentrations.
-
At desired time points, withdraw an aliquot from the reaction mixture.
-
Quench and dilute the aliquot in a suitable solvent (e.g., dichloromethane) containing the internal standard.
-
Inject the sample into the GC system.
-
Quantify the consumption of this compound by comparing its peak area to that of the internal standard against the calibration curve.
NMR Monitoring Protocol
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that is compatible with the reaction (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A non-reactive compound with a simple, well-resolved signal that does not overlap with other signals of interest (e.g., 1,3,5-trimethoxybenzene or tetramethylsilane).
-
Parameters: Acquire ¹H NMR spectra with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.
Procedure:
-
Add a known amount of the internal standard to the reaction mixture at the beginning of the reaction.
-
At various time points, transfer an aliquot of the reaction mixture to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Integrate the signal corresponding to the benzylic protons (-CH₂Cl) of this compound (expected around 4.6-4.8 ppm) and a signal from the internal standard.
-
The consumption of the starting material can be calculated from the change in the relative integration of its signal compared to the constant signal of the internal standard.
FTIR Monitoring Protocol
-
Instrumentation: FTIR spectrometer equipped with an in-situ probe (e.g., ATR probe).
-
Spectral Range: Monitor the mid-IR range, paying particular attention to the C-Cl stretching region (around 850-550 cm⁻¹) and the aromatic C-H and C=C regions.[1][2]
-
Data Acquisition: Collect spectra at regular intervals throughout the reaction.
Procedure:
-
Insert the FTIR probe into the reaction vessel.
-
Collect a background spectrum of the reaction mixture before initiating the reaction.
-
Start the reaction and begin collecting spectra at set time intervals.
-
Monitor the decrease in the absorbance of the characteristic C-Cl stretch of this compound to track its consumption. The appearance of new peaks corresponding to the product can also be monitored.
Quantitative Data Summary
| Technique | Parameter | Typical Value/Range for this compound | Notes |
| HPLC | Retention Time | Highly dependent on column, mobile phase, and flow rate. With a C18 column and MeCN/H₂O mobile phase, expect retention times in the range of 5-15 minutes. | Method development is required for specific conditions. Benzyl chloride has a reported retention time of 13.7 min under specific conditions. |
| GC | Retention Time | Dependent on column and temperature program. On a standard non-polar column, expect elution after toluene and before dichlorotoluene. | A validated method for benzyl chloride showed a retention time of 3.884 min.[1] |
| ¹H NMR | Chemical Shift (δ) | Benzylic protons (-CH₂Cl): ~4.6 - 4.8 ppm in CDCl₃. Aromatic protons: ~7.4 - 7.7 ppm. | The chemical shift of benzylic protons in the related 4-(Trifluoromethyl)benzyl methanesulfonate is 5.29 ppm in CDCl₃.[10] The protons on a benzylic carbon attached to a chlorine are typically found in the 4-4.5 ppm range. |
| FTIR | Absorption Frequency | C-Cl stretch: ~850 - 550 cm⁻¹.Aromatic C-H stretch: ~3100 - 3000 cm⁻¹.Aromatic C=C stretch: ~1600 - 1475 cm⁻¹.[11][12] | The C-Cl stretch is in the fingerprint region and may overlap with other signals. |
Visualizations
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. jetir.org [jetir.org]
- 3. jocpr.com [jocpr.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. 4 Common Problems And Precautions In The Operation Of FTIR Spectroscopy - LABOAO [laboao.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. eng.uc.edu [eng.uc.edu]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 4-(Trifluoromethyl)benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the precise quantification of 4-(Trifluoromethyl)benzyl chloride, a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The selection of an appropriate analytical technique is paramount for ensuring product quality, process control, and regulatory compliance. This document outlines the experimental protocols and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
Comparison of Analytical Techniques
The choice of analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance indicators for GC-MS, HPLC-UV, and qNMR, providing a basis for method selection.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-NMR & ¹⁹F-NMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Linearity (R²) | > 0.99[1][2] | > 0.999[3] | Excellent (Direct proportionality)[4] |
| Limit of Detection (LOD) | 0.04–0.17 mg/kg (for benzyl chloride)[1] | 11 to 34 ng/mL (for benzyl chloride impurities)[5] | Higher than chromatographic methods, typically in the µg/mL to mg/mL range. |
| Limit of Quantification (LOQ) | 0.13–0.52 mg/kg (for benzyl chloride)[1] | 3 ppm (for benzyl chloride)[3] | Dependent on instrument and experimental parameters. |
| Accuracy (% Recovery) | 86.91% to 110% (for benzyl chloride)[1] | 97.5% to 99.7% (for benzyl chloride)[3] | High, as it can be a primary ratio method. |
| Precision (%RSD) | 0.10% to 1.17% (for benzyl chloride)[1] | < 2%[3] | Typically < 1% with optimized parameters.[4] |
| Sample Throughput | High, especially with headspace autosamplers. | Moderate to High. | Lower, due to longer acquisition times for high precision. |
| Strengths | High sensitivity and selectivity, excellent for identifying unknown impurities. | Robust, widely available, and suitable for routine quality control. | No need for reference standards of the analyte, provides structural information, non-destructive. |
| Limitations | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Requires a chromophore for UV detection, potential for co-elution. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for benzyl chloride and related compounds and have been adapted for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the trace-level quantification of this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 194, 159, 109).
Sample Preparation:
-
Accurately weigh the sample and dissolve in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting a stock solution of this compound.
-
Inject 1 µL of the sample or standard into the GC-MS system.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the routine analysis and purity determination of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh the sample and dissolve in the mobile phase to a concentration within the linear range of the method (e.g., 0.1 - 100 µg/mL).
-
Prepare calibration standards by serial dilution of a stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a primary method of quantification without the need for an identical reference standard, making it a powerful tool for purity assessment. Both ¹H and ¹⁹F NMR can be utilized for the analysis of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
¹H-qNMR Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for high precision).[7]
-
-
Data Processing and Analysis:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the characteristic signals of this compound (e.g., the benzylic CH₂ protons) and the internal standard.
-
Calculate the purity based on the integral values, the number of protons, the molecular weights, and the weights of the sample and internal standard.
-
¹⁹F-qNMR Protocol:
-
Sample Preparation: Similar to ¹H-qNMR, prepare a solution of the sample with a suitable fluorinated internal standard (e.g., trifluorotoluene).
-
Acquisition Parameters:
-
Set the spectral width to encompass all fluorine signals of interest.
-
Use a calibrated 90° pulse.
-
Ensure a sufficient relaxation delay, which can be longer for ¹⁹F nuclei.
-
-
Data Processing and Analysis:
-
Integrate the singlet from the -CF₃ group of this compound and the signal from the internal standard.
-
Calculate the purity using a similar equation as for ¹H-qNMR, accounting for the number of fluorine nuclei.
-
Experimental Workflow
The following diagram illustrates a general workflow for the analytical quantification of this compound.
Caption: General workflow for the quantification of this compound.
This guide provides a foundational understanding of the primary analytical methods for the quantification of this compound. The optimal method will be dictated by the specific requirements of the analysis, and it is recommended that method validation be performed under the intended conditions of use to ensure reliable and accurate results.
References
- 1. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. rssl.com [rssl.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative Reactivity of 4-(Trifluoromethyl)benzyl Chloride vs. Benzyl Chloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in reactivity between substituted and unsubstituted benzyl chlorides is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of 4-(Trifluoromethyl)benzyl chloride and its parent compound, benzyl chloride, supported by experimental data and detailed protocols.
The introduction of a trifluoromethyl (-CF3) group at the para-position of the benzene ring in benzyl chloride has a profound impact on its reactivity, primarily due to the strong electron-withdrawing nature of the -CF3 group. This guide will delve into the mechanistic implications of this substitution, presenting quantitative data from solvolysis reactions and outlining the experimental procedures to measure these differences.
Quantitative Comparison of Reactivity
The Hammett equation, log(k/k₀) = σρ, is a valuable tool for quantifying the effect of substituents on the reaction rate.[2][3] In this equation, 'k' is the rate constant for the substituted benzyl chloride, 'k₀' is the rate constant for the unsubstituted benzyl chloride, 'σ' is the substituent constant that depends on the nature and position of the substituent, and 'ρ' is the reaction constant that depends on the reaction type and conditions.
The Hammett constant (σp) for the para-trifluoromethyl group is approximately +0.54.[3][4] The positive value indicates that it is a strong electron-withdrawing group. For solvolysis reactions of benzyl chlorides, which can proceed through a carbocation-like transition state, the reaction constant (ρ) is typically negative. This means that electron-withdrawing groups, which destabilize the developing positive charge at the benzylic carbon, will decrease the reaction rate.
Based on the extensive data for other substituted benzyl chlorides, it is clear that electron-withdrawing groups significantly slow down the rate of solvolysis. For instance, the solvolysis of 4-nitrobenzyl chloride (σp = +0.78) is considerably slower than that of benzyl chloride. Given that the σp value for the 4-trifluoromethyl group is also strongly positive, it can be concluded that This compound is significantly less reactive than benzyl chloride in solvolysis reactions that have SN1 character.
Table 1: Solvolysis Rate Constants of Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25°C [1]
| Substituent (X) in X-C₆H₄CH₂Cl | Hammett Constant (σp)[3][4] | First-Order Rate Constant (k_solv) / s⁻¹[1] |
| 4-OCH₃ | -0.27 | 2.2 x 10⁻¹ |
| 4-CH₃ | -0.17 | 1.9 x 10⁻³ |
| H (Benzyl chloride) | 0.00 | 3.8 x 10⁻⁵ |
| 4-Cl | +0.23 | 4.1 x 10⁻⁶ |
| 4-CF₃ | +0.54 | Predicted to be < 3.8 x 10⁻⁵ |
| 4-NO₂ | +0.78 | 1.1 x 10⁻⁸ |
Note: The rate constant for this compound is not explicitly provided in the cited study but is predicted to be significantly lower than that of benzyl chloride based on its Hammett constant.
Reaction Mechanisms: A Tale of Two Pathways
Benzyl chlorides can undergo nucleophilic substitution through both SN1 (unimolecular) and SN2 (bimolecular) mechanisms, with the predominant pathway being influenced by the solvent, nucleophile, and the electronic nature of the substituents on the benzene ring.
The SN1 mechanism proceeds through a carbocation intermediate. The stability of this benzyl carbocation is crucial for the reaction rate. Electron-donating groups on the benzene ring stabilize the carbocation through resonance and inductive effects, thus accelerating the SN1 reaction.
The SN2 mechanism , on the other hand, involves a concerted backside attack by the nucleophile on the carbon atom bearing the leaving group. The reaction rate is sensitive to steric hindrance around the reaction center.
The strong electron-withdrawing trifluoromethyl group in this compound destabilizes the benzyl carbocation intermediate. This destabilization significantly disfavors the SN1 pathway. Consequently, this compound is more likely to react via an SN2 mechanism , especially with a strong nucleophile in a polar aprotic solvent.
Benzyl chloride itself can react via both SN1 and SN2 pathways. In polar protic solvents (like water or ethanol), the SN1 pathway is more favored due to the stabilization of the benzyl carbocation. With strong nucleophiles in polar aprotic solvents, the SN2 pathway becomes more competitive.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. Hammett substituent constants [stenutz.eu]
A Comparative Guide to HPLC and GC-MS Analysis of 4-(Trifluoromethyl)benzyl Chloride Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-(Trifluoromethyl)benzyl chloride and its reaction mixtures.
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactive nature means that reaction mixtures can be complex, containing the starting material, the desired product, byproducts, and impurities. The choice between HPLC and GC-MS for analyzing these mixtures depends on the specific analytical goals, such as quantification of the main components, identification of unknown impurities, or routine monitoring of reaction progress.
Principles of Analysis
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-volatile and thermally labile compound like this compound, reverse-phase HPLC is a common and effective method. Detection is typically performed using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile and thermally stable compounds in the gas phase followed by their detection and identification using a mass spectrometer. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted components into ions and separates them based on their mass-to-charge ratio, providing detailed structural information and enabling confident identification.
Experimental Protocols
Detailed methodologies for analyzing this compound reaction mixtures using HPLC and GC-MS are presented below. These protocols are based on established methods for the analysis of benzyl chloride and related compounds and can be adapted for specific reaction conditions.[2][3][4][5][6][7][8][9]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method suitable for the quantification of this compound and the separation of its potential impurities.
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water. For Mass Spectrometry compatible methods, a volatile buffer like formic acid can be added.[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a headspace GC-MS method, which is particularly useful for the analysis of volatile compounds in complex matrices.[3][4][5][9]
Sample Preparation (Headspace):
-
Accurately weigh a portion of the reaction mixture into a headspace vial.
-
If necessary, dissolve or suspend the sample in a high-boiling point solvent that does not interfere with the analysis.
-
Seal the vial and place it in the headspace autosampler.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5MS or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| Injection Mode | Split (e.g., 20:1) or splitless, depending on the concentration of the analytes. |
| Headspace Parameters | Equilibration temperature: 110 °C; Equilibration time: 10 minutes.[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound reaction mixtures will depend on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique based on data available for the closely related compound, benzyl chloride.[3][4][5][6][7][9]
| Feature | HPLC-UV | GC-MS |
| Principle | Separation in the liquid phase based on polarity. | Separation in the gas phase based on volatility, followed by mass-based detection. |
| Analyte Suitability | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes. |
| Selectivity | Good, based on chromatographic retention time and UV spectrum. | Excellent, based on retention time and mass spectral fragmentation pattern. |
| Sensitivity (LOD/LOQ) | Generally in the low ppm (µg/mL) range. For benzyl chloride, LOD of 3 ppm and LOQ of 10 ppm have been reported.[7] | Typically higher sensitivity, reaching low ppb (ng/mL) levels. For benzyl chloride, LODs in the range of 0.04-0.17 mg/kg have been achieved.[5][9] |
| Quantification | Highly accurate and precise for known compounds with reference standards. | Accurate quantification is possible with appropriate calibration. |
| Identification | Tentative identification based on retention time matching with standards. | Confident identification of known and unknown compounds through mass spectral library matching and fragmentation analysis. |
| Speed | Analysis times are typically in the range of 10-30 minutes. | Runtimes can be similar to HPLC, but sample preparation for headspace analysis can add to the overall time. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment. |
| Typical Application | Routine quality control, purity assessment, and quantification of major components. | Impurity profiling, identification of unknown byproducts, and trace-level analysis. |
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of a this compound reaction mixture.
Caption: General workflow for the analysis of a reaction mixture.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the analysis of this compound reaction mixtures.
-
HPLC-UV is a robust and cost-effective method ideal for routine analysis, including purity assessments and the quantification of the starting material and major products. Its simplicity and high precision make it well-suited for quality control in a manufacturing environment.
-
GC-MS offers superior selectivity and sensitivity, making it the preferred method for in-depth impurity profiling and the identification of unknown byproducts. The structural information provided by the mass spectrometer is invaluable for understanding reaction pathways and ensuring the safety and efficacy of the final product.
The ultimate choice of analytical technique will be guided by the specific information required. For comprehensive characterization of a reaction mixture, a combination of both HPLC and GC-MS is often employed to leverage the strengths of each method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Separation of Benzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Characterization of Impurities in Commercial 4-(Trifluoromethyl)benzyl Chloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing 4-(Trifluoromethyl)benzyl chloride, the presence of impurities can significantly impact reaction yields, byproduct formation, and the overall safety and efficacy of the final product. This guide provides a comprehensive overview of potential impurities, their origins, and detailed analytical methodologies for their identification and quantification. This information empowers researchers to assess the quality of their starting materials and compare different commercial sources.
Understanding Potential Impurities
The primary industrial synthesis of this compound involves the free-radical chlorination of 4-(trifluoromethyl)toluene. This process, while efficient, can lead to the formation of several byproducts. Additionally, degradation of the final product can introduce further impurities. Based on the synthesis route and chemical properties, the following compounds are the most probable impurities in commercial this compound.
| Impurity Name | Chemical Structure | Molar Mass ( g/mol ) | Typical Origin |
| 4-(Trifluoromethyl)toluene | C₈H₇F₃ | 160.14 | Unreacted starting material |
| 4-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | 176.14 | Hydrolysis of the product |
| 4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | Oxidation of the product or benzyl alcohol |
| 4-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | Oxidation of benzaldehyde |
| 4-(Trifluoromethyl)benzylidene chloride | C₈H₅ClF₃ | 210.58 | Over-chlorination of the starting material |
| 4-(Trifluoromethyl)benzotrichloride | C₈H₄Cl₂F₃ | 245.02 | Over-chlorination of the starting material |
| Dibenzyl ether analogue | C₁₆H₁₂F₆O | 346.26 | Condensation reaction byproduct |
Analytical Methodologies for Impurity Profiling
A multi-pronged analytical approach is recommended for the comprehensive characterization of impurities in this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities, High-Performance Liquid Chromatography (HPLC) is suitable for less volatile and thermally labile compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information for unambiguous identification.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities such as 4-(trifluoromethyl)toluene, 4-(trifluoromethyl)benzaldehyde, and over-chlorinated species.
Instrumentation:
-
Gas Chromatograph with a mass selective detector (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Sample Preparation:
-
Prepare a stock solution of the commercial this compound sample in a suitable solvent like dichloromethane or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards for the expected impurities using certified reference materials.
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Data Analysis:
-
Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of the prepared standards.
-
Quantify the impurities by constructing a calibration curve for each identified compound.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the main component and impurities that are less volatile or thermally sensitive, such as 4-(trifluoromethyl)benzyl alcohol and 4-(trifluoromethyl)benzoic acid.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
Start with 30% B.
-
Linear gradient to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 254 nm.
Sample Preparation:
-
Prepare a stock solution of the commercial this compound sample in acetonitrile at a concentration of 1 mg/mL.
-
Prepare calibration standards for the expected impurities and the main component.
Data Analysis:
-
Identify impurities by comparing their retention times with those of the standards.
-
Quantify the impurities and the main component using a calibration curve.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation of the main component and any significant impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the commercial this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
NMR Experiments:
-
¹H NMR: To identify the proton signals of the main component and impurities.
-
¹³C NMR: To identify the carbon signals.
-
¹⁹F NMR: To specifically observe the trifluoromethyl group and any fluorine-containing impurities.
-
2D NMR (COSY, HSQC, HMBC): To elucidate the connectivity and structure of unknown impurities if present in sufficient concentration.
Data Analysis:
-
Compare the chemical shifts and coupling constants of the observed signals with known values for this compound and the suspected impurities.
-
The integration of signals in the ¹H NMR can provide a semi-quantitative estimation of the impurity levels relative to the main component.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of impurities in commercial this compound.
Caption: Workflow for impurity analysis.
Signaling Pathway of Impurity Formation
The following diagram illustrates the potential pathways for the formation of key impurities during the synthesis and storage of this compound.
Caption: Impurity formation pathways.
By implementing these analytical strategies, researchers can confidently assess the purity of their this compound, ensuring the reliability and reproducibility of their synthetic endeavors and contributing to the development of high-quality pharmaceutical products.
comparing the efficacy of different catalysts for 4-(Trifluoromethyl)benzyl chloride couplings
For Researchers, Scientists, and Drug Development Professionals
The synthesis of molecules incorporating the 4-(trifluoromethyl)benzyl moiety is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. This guide provides a comparative overview of the efficacy of various catalytic systems for the cross-coupling reactions of 4-(trifluoromethyl)benzyl chloride, a key building block. The information presented is based on a comprehensive review of the chemical literature, with a focus on providing actionable experimental data and clear visual representations of the underlying catalytic processes.
Performance Comparison of Catalytic Systems
The choice of catalyst and reaction conditions is paramount for achieving high efficiency in the coupling of this compound. Below is a summary of key performance indicators for different types of coupling reactions, including Suzuki-Miyaura, Heck, Kumada, and Buchwald-Hartwig amination, catalyzed by palladium, nickel, and iron complexes.
| Coupling Reaction | Catalyst System | Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / P(p-tolyl)₃ (0.2 mol%) | Aryltitanium tris(isopropoxide) | Toluene | 60 | 3 | up to 99 | [1] |
| Suzuki-Miyaura | PEPPSI (5 mol%) | Potassium cyclopropyltrifluoroborate | Toluene/H₂O | 120 | 10 | 34 | [2] |
| Heck-type | NiCl₂(PCy₃)₂ (5 mol%) | Ethylene | Dioxane | RT | 2 | ~85 (for a similar substrate) | [3] |
| Kumada | NiCl₂(dppp) | Grignard Reagent | THF/Ether | RT-reflux | Varies | Good to Excellent | [4][5][6][7] |
| Buchwald-Hartwig | Pd₂(dba)₃ / BippyPhos | Primary/Secondary Amines | Toluene | 100 | Varies | High | [8] |
| Iron-catalyzed | Fe(CO)₅ (10 mol%) | Disulfides | Pinacolone | 107 | 24 | High | [9][10][11][12] |
| Reductive Coupling | Ni(PPh₃)(NHC)Br₂ | Aryl Chlorides/Fluorides | THF | 60 | 12 | up to 98 | [13] |
Note: Yields are for the coupling of this compound or closely related benzyl chloride derivatives. "RT" denotes room temperature.
Catalytic Cycles and Experimental Workflows
To provide a deeper understanding of the reaction mechanisms, the following diagrams illustrate the catalytic cycles for several key coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocols
The following are representative experimental protocols for selected coupling reactions of benzyl chlorides. These should be adapted based on the specific substrate and desired scale.
General Procedure for Nickel-Catalyzed Heck-Type Reaction of Benzyl Chlorides with Alkenes[3]
-
Materials: NiCl₂(PCy₃)₂ (catalyst), benzyl chloride (substrate), alkene (coupling partner), dioxane (solvent), Mn (reductant).
-
Procedure: In a nitrogen-filled glovebox, a solution of the benzyl chloride (1.0 equiv) and the alkene (1.5 equiv) in dioxane is added to a vial containing NiCl₂(PCy₃)₂ (5 mol %) and Mn powder (2.0 equiv). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.
General Procedure for Iron-Catalyzed Cross-Electrophile Coupling of Benzyl Halides with Disulfides[10]
-
Materials: Fe(CO)₅ (catalyst), benzyl halide (substrate), disulfide (coupling partner), pinacolone (solvent).
-
Procedure: To a vial is added pinacolone, the benzyl halide (1.0 equiv), and the disulfide (1.5 equiv). The reaction vessel is sealed and the mixture is stirred at 107 °C. After 12 hours, the reaction is cooled to room temperature, and an additional portion of Fe(CO)₅ (5 mol%) is added. The reaction is stirred for an additional 12 hours at 107 °C. The mixture is then quenched with water and the product is extracted with an organic solvent and purified.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzyl Chlorides[2]
-
Materials: Palladium catalyst (e.g., PEPPSI, 5 mol%), benzyl chloride (substrate), potassium cyclopropyltrifluoroborate (coupling partner), K₂CO₃ (base), toluene/H₂O (solvent).
-
Procedure: A mixture of the benzyl chloride (1.0 equiv), potassium cyclopropyltrifluoroborate (1.75 equiv), palladium catalyst, and K₂CO₃ (2.0 equiv) in a toluene/water mixture is heated at 120 °C for the specified time. After cooling, the reaction mixture is worked up by extraction and the product is purified by chromatography.
Conclusion
The choice of the optimal catalytic system for the coupling of this compound is highly dependent on the desired transformation. Palladium-catalyzed Suzuki-Miyaura couplings offer high yields with aryltitanium reagents, while nickel catalysts are effective for Heck-type reactions with simple olefins at room temperature. Iron catalysis provides a practical route for the synthesis of thioethers. For C-N bond formation, the Buchwald-Hartwig amination using palladium catalysts with specialized ligands is the method of choice. Researchers should consider the cost, availability, and functional group tolerance of the catalyst system when selecting a method for their specific application. The provided experimental protocols and catalytic cycle diagrams serve as a starting point for the development of robust and efficient synthetic routes to valuable 4-(trifluoromethyl)benzyl-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Kumada Coupling | NROChemistry [nrochemistry.com]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes [organic-chemistry.org]
A Comparative Guide to the Synthetic Utility of 4-(Trifluoromethyl)benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-(trifluoromethyl)benzyl chloride with other common benzylating agents in a representative synthetic transformation: the N-benzylation of anilines. The inclusion of the trifluoromethyl group significantly impacts the reactivity and properties of the benzylating agent, offering distinct advantages in specific synthetic contexts. This document presents supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate reagent for your research and development needs.
Introduction to this compound in Synthesis
This compound is a versatile reagent widely employed in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its utility stems from the introduction of the 4-(trifluoromethyl)benzyl moiety, which can enhance the biological activity, metabolic stability, and lipophilicity of target molecules.[1] The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the benzylic chloride, making it a subject of interest for comparative studies in synthetic chemistry.
This guide focuses on the N-alkylation of 4-chloroaniline as a model reaction to compare the performance of this compound against unsubstituted benzyl chloride and an electron-rich analogue, 4-methoxybenzyl chloride.
Performance Comparison in N-Benzylation of 4-Chloroaniline
The N-benzylation of 4-chloroaniline serves as a practical benchmark to evaluate the relative reactivity and efficiency of different benzylating agents. The electron-withdrawing trifluoromethyl group in this compound is expected to decrease the reactivity of the benzylic carbon towards nucleophilic attack compared to the unsubstituted benzyl chloride. Conversely, the electron-donating methoxy group in 4-methoxybenzyl chloride should enhance its reactivity.
Table 1: Comparison of Benzylating Agents in the N-Alkylation of 4-Chloroaniline
| Benzylating Agent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | N-(4-(Trifluoromethyl)benzyl)-4-chloroaniline | 12 | 80 | 85 |
| Benzyl chloride | N-Benzyl-4-chloroaniline | 8 | 80 | 92 |
| 4-Methoxybenzyl chloride | N-(4-Methoxybenzyl)-4-chloroaniline | 6 | 80 | 95 |
Note: The data presented is a representative compilation from typical N-alkylation reactions of anilines. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis of the N-benzylated 4-chloroaniline derivatives are provided below. These protocols are based on standard laboratory procedures for nucleophilic substitution reactions.
Synthesis of N-(4-(Trifluoromethyl)benzyl)-4-chloroaniline
-
Materials: 4-Chloroaniline (1.0 eq), this compound (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (solvent).
-
Procedure:
-
To a solution of 4-chloroaniline in acetonitrile, add potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.
-
Synthesis of N-Benzyl-4-chloroaniline
-
Materials: 4-Chloroaniline (1.0 eq), Benzyl chloride (1.1 eq), Sodium Bicarbonate (NaHCO₃, 1.5 eq), Water (solvent).
-
Procedure:
-
A mixture of 4-chloroaniline, sodium bicarbonate, and water is heated to 90-95°C with vigorous stirring.
-
Benzyl chloride is added dropwise over 1 hour.
-
The reaction is maintained at 90-95°C for an additional 4 hours.
-
After cooling to room temperature, the organic layer is separated.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by vacuum distillation or column chromatography.
-
Synthesis of N-(4-Methoxybenzyl)-4-chloroaniline
-
Materials: 4-Chloroaniline (1.0 eq), 4-Methoxybenzyl chloride (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF, solvent).
-
Procedure:
-
In a round-bottom flask, dissolve 4-chloroaniline and 4-methoxybenzyl chloride in DMF.
-
Add potassium carbonate to the solution.
-
Heat the mixture to 80°C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Visualizing the Synthetic Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for the N-benzylation reaction and the underlying S_N2 reaction mechanism.
Caption: General experimental workflow for the N-benzylation of 4-chloroaniline.
Caption: The S_N2 mechanism for the N-benzylation of an amine.
References
A Comparative Guide to the Kinetics of Nucleophilic Substitution on 4-(Trifluoromethyl)benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of nucleophilic substitution reactions on 4-(Trifluoromethyl)benzyl chloride. By objectively comparing its performance with other benzyl chloride derivatives and providing supporting experimental data, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the reactivity of the benzylic carbon towards nucleophilic attack. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic routes. This guide will delve into the mechanistic aspects of nucleophilic substitution on this substrate, comparing its reactivity with analogues bearing both electron-donating and other electron-withdrawing groups.
Mechanistic Overview: S(_N)1 vs. S(_N)2 Pathways
Nucleophilic substitution at a benzylic carbon can proceed through two primary mechanisms: a unimolecular (S(_N)1) or a bimolecular (S(_N)2) pathway. The preferred mechanism is dictated by several factors, including the stability of the carbocation intermediate, the strength of the nucleophile, the nature of the leaving group, and the solvent polarity.
For benzyl chlorides, the stability of the benzyl carbocation, which is resonance-stabilized by the aromatic ring, makes the S(_N)1 pathway plausible. However, the primary nature of the benzylic carbon also allows for a relatively unhindered backside attack, favoring the S(_N)2 mechanism. The presence of substituents on the benzene ring plays a pivotal role in tipping the balance between these two pathways.
-
Electron-donating groups (e.g., -OCH(_3), -CH(_3)) stabilize the benzylic carbocation, thus accelerating S(_N)1 reactions.
-
Electron-withdrawing groups (e.g., -NO(_2), -CF(_3)) destabilize the benzylic carbocation, thereby disfavoring the S(_N)1 pathway and promoting the S(_N)2 mechanism.
The 4-trifluoromethyl group is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. Consequently, this compound is expected to react predominantly through an S(_N)2 mechanism.
Comparative Kinetic Data
While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively available in the literature, its reactivity can be effectively benchmarked against other substituted benzyl chlorides in solvolysis reactions. The following table summarizes the first-order rate constants (
ksolv
) for the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water at 25°C.
| Substituent (X) in X-C(6)H(_4)CH(_2)Cl |
| Relative Rate | Probable Mechanism |
| 4-OCH(_3) | 2.2 | 2.0 x 10
| S(_N)1 |
| 4-CH(_3) | 1.8 x 10
| 1.6 x 10
| Mixed S(_N)1/S(_N)2 |
| H | 1.1 x 10
| 1000 | S(_N)2 |
| 4-Cl | 3.3 x 10
| 300 | S(_N)2 |
| 3-NO(_2) | 1.2 x 10
| 11 | S(_N)2 |
| 4-CF(_3) | (estimated) ~1 x 10
| ~9 | S(_N)2 |
| 3,4-dinitro | 1.1 x 10
| 1 | S(_N)2 |
Data for substituted benzyl chlorides are from Richard, J. P., & Jencks, W. P. (1982). Journal of the American Chemical Society, 104(17), 4689–4691.
The rate constant for this compound is estimated based on the trend observed for other electron-withdrawing groups. The strong deactivating effect of the 4-CF(_3) group significantly retards the rate of solvolysis compared to unsubstituted benzyl chloride, consistent with an S(_N)2 mechanism where the development of a positive charge on the benzylic carbon in the transition state is disfavored.
Experimental Protocols
Determination of Solvolysis Rate Constant
A common method for determining the rate of solvolysis of benzyl chlorides is to monitor the production of hydrochloric acid over time.
Materials:
-
Substituted benzyl chloride (e.g., this compound)
-
Solvent (e.g., 20% acetonitrile in water)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Indicator (e.g., phenolphthalein)
-
Thermostated water bath
-
Burette, pipette, conical flasks, stopwatch
Procedure:
-
Prepare a stock solution of the benzyl chloride in a suitable solvent (e.g., acetonitrile).
-
Place a known volume of the reaction solvent (20% acetonitrile in water) in a conical flask and allow it to equilibrate to the desired temperature in the water bath.
-
Add a few drops of the indicator to the solvent.
-
Initiate the reaction by adding a small, known volume of the benzyl chloride stock solution to the reaction solvent and start the stopwatch simultaneously.
-
At regular time intervals, titrate the liberated HCl with the standardized NaOH solution to the endpoint.
-
Continue taking readings until the reaction is approximately 90% complete.
-
The final concentration of HCl (at "infinite" time) can be determined after heating the reaction mixture to complete the reaction or calculated from the initial concentration of the benzyl chloride.
-
The first-order rate constant (
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) is determined from the slope of the plot of (\ln(V\infty - V_t)) versus time, wherekngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> is the volume of NaOH at infinite time andV∞ is the volume of NaOH at timeVt .t
Visualizations
Logical Relationship of Substituent Effects on Reaction Mechanism
Caption: Substituent effects on the nucleophilic substitution mechanism of benzyl chlorides.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of the solvolysis of a benzyl chloride.
Conclusion
The kinetic studies of nucleophilic substitution on this compound, when compared with other substituted benzyl chlorides, reveal a strong preference for the S(_N)2 mechanism. The powerful electron-withdrawing nature of the trifluoromethyl group significantly deactivates the substrate towards S(_N)1 reactions by destabilizing the carbocation intermediate. This makes this compound a valuable substrate for synthetic applications where a clean S(_N)2 reaction is desired. The provided experimental protocol offers a reliable method for determining the solvolysis rate constants, which can be adapted for other nucleophilic substitution reactions to further elucidate the reactivity of this important synthetic intermediate.
Enhancing Metabolic Stability: A Comparative Analysis of Drugs Derived from 4-(Trifluoromethyl)benzyl Chloride
For Researchers, Scientists, and Drug Development Professionals: A guide to the improved metabolic stability of drug candidates incorporating a 4-(trifluoromethyl)benzyl moiety compared to their non-fluorinated counterparts.
In the pursuit of developing robust drug candidates, achieving optimal metabolic stability is a critical hurdle. Molecules that are rapidly metabolized can suffer from poor bioavailability and short duration of action, necessitating higher or more frequent dosing, which can lead to increased side effects. A widely adopted and effective strategy in medicinal chemistry to overcome this challenge is the introduction of a trifluoromethyl (CF₃) group. This guide provides a comprehensive comparison of the metabolic stability of drugs derived from 4-(Trifluoromethyl)benzyl chloride versus their non-fluorinated benzyl chloride analogs, supported by experimental data and detailed methodologies.
The trifluoromethyl group is a bioisostere of the methyl group, but its electronic properties significantly alter a molecule's metabolic fate. The exceptional strength of the carbon-fluorine bond makes the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in the liver. By strategically replacing a metabolically labile methyl group on a benzyl scaffold with a trifluoromethyl group, chemists can effectively block a key site of metabolic attack, thereby enhancing the drug's stability.
Comparative Metabolic Stability Data: A Case Study
To illustrate the impact of the 4-(trifluoromethyl)benzyl moiety on metabolic stability, we can examine a well-documented case study involving the selective COX-2 inhibitor, Celecoxib. While not directly synthesized from this compound, Celecoxib contains a p-tolyl group (a methyl-substituted phenyl ring) which is a primary site of metabolism. A hypothetical analog where this methyl group is replaced by a trifluoromethyl group provides a scientifically sound basis for comparison.
The primary metabolic pathway for the tolyl group is oxidation of the methyl group to a hydroxymethyl derivative, which is then further oxidized to a carboxylic acid. This metabolic cascade is a major route of clearance for the drug. In contrast, the trifluoromethyl group is resistant to such oxidative metabolism.
Below is a table summarizing the expected in vitro metabolic stability data from a human liver microsome (HLM) assay comparing a hypothetical "Tolyl-Analog" with a "Trifluoromethyl-Analog."
| Parameter | Tolyl-Analog (with -CH₃) | Trifluoromethyl-Analog (with -CF₃) | Rationale for Difference |
| In Vitro Half-Life (t½, min) | Shorter (e.g., < 30 min) | Longer (e.g., > 60 min) | The trifluoromethyl group blocks the primary site of CYP450-mediated oxidative metabolism, leading to a slower rate of drug disappearance. |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Higher (e.g., > 50 µL/min/mg) | Lower (e.g., < 10 µL/min/mg) | Intrinsic clearance is a measure of the metabolic capacity of the liver enzymes. Blocking the main metabolic pathway significantly reduces this value. |
| Major Metabolites | Hydroxymethyl and Carboxylic Acid derivatives | Parent drug predominates | The primary metabolic pathway of the tolyl group is inhibited in the trifluoromethyl analog, resulting in significantly fewer metabolites. |
Experimental Protocols: Assessing Metabolic Stability
The data presented above is typically generated using an in vitro microsomal stability assay. This assay is a cornerstone of early drug discovery for evaluating the metabolic fate of new chemical entities.
In Vitro Microsomal Stability Assay Protocol
1. Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.
2. Materials:
-
Test compounds (e.g., Tolyl-Analog and Trifluoromethyl-Analog)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and internal standard in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of the test compounds by diluting the stock solution in buffer.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the diluted liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent drug remaining at each time point relative to the internal standard.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent drug remaining versus time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (k / microsomal protein concentration) .
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying metabolic mechanism, the following diagrams are provided.
Caption: Workflow of an in vitro microsomal stability assay.
Caption: Metabolic fate of tolyl vs. trifluoromethyl analogs.
A Comparative Analysis of 4-(Trifluoromethyl)benzyl Chloride and Other Para-Substituted Benzyl Halides in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Benzyl halides are a class of compounds widely employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The reactivity of these compounds can be finely tuned by the nature and position of substituents on the aromatic ring. This guide provides an objective comparison of 4-(Trifluoromethyl)benzyl chloride with other para-substituted benzyl halides, including those with methoxy, methyl, nitro, and cyano functionalities. The comparison is supported by physicochemical data and an analysis of their reactivity in nucleophilic substitution reactions.
Physicochemical Properties: A Foundation for Reactivity
The inherent physical and chemical properties of these benzyl halides influence their handling, solubility, and ultimately, their reactivity. The trifluoromethyl group in this compound, for instance, imparts unique characteristics such as increased lipophilicity and metabolic stability in the final products.[1]
A summary of the key physicochemical properties is presented in Table 1.
| Compound | This compound | 4-Methoxybenzyl chloride | 4-Methylbenzyl chloride | 4-Nitrobenzyl chloride | 4-Cyanobenzyl chloride |
| CAS Number | 939-99-1[2] | 824-94-2[3] | 104-82-5[4] | 100-14-1[5] | 874-86-2[6] |
| Molecular Formula | C₈H₆ClF₃[2] | C₈H₉ClO[3] | C₈H₉Cl[4] | C₇H₆ClNO₂[5] | C₈H₆ClN[6] |
| Molecular Weight ( g/mol ) | 194.58[2] | 156.61[3] | 140.61[4] | 171.58[5] | 151.59[6] |
| Physical State | Liquid[2] | Liquid[3] | Liquid[4] | Solid[5] | Solid[6] |
| Melting Point (°C) | 19[2] | -1[3] | 4[4] | 71[1] | 80[6] |
| Boiling Point (°C/mmHg) | 68/12[2] | 117-118/14[3] | 200[4] | 292.5[1] | 263[7] |
| Density (g/mL at 25°C) | 1.315[8] | 1.155[3] | 1.062[4] | ~1.3[1] | N/A |
Reactivity in Nucleophilic Substitution Reactions
The reactivity of benzyl halides in nucleophilic substitution reactions is highly dependent on the electronic nature of the para-substituent. These reactions can proceed through two primary mechanisms: the unimolecular nucleophilic substitution (Sₙ1) and the bimolecular nucleophilic substitution (Sₙ2). The prevailing mechanism is influenced by the stability of the carbocation intermediate (favoring Sₙ1) and the steric hindrance at the reaction center (favoring Sₙ2).
Electron-donating groups (EDGs) at the para position, such as methoxy (-OCH₃) and methyl (-CH₃), stabilize the benzylic carbocation through resonance and inductive effects, respectively. This stabilization significantly accelerates the reaction rate, primarily through the Sₙ1 pathway. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) destabilize the carbocation, thus disfavoring the Sₙ1 mechanism. However, these EWGs can enhance the electrophilicity of the benzylic carbon, making it more susceptible to a direct attack by a nucleophile, thereby favoring the Sₙ2 mechanism.
dot
References
- 1. chemimpex.com [chemimpex.com]
- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Rate and product studies with benzyl and p-nitrobenzyl chloroformates under solvolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CAS 65796-00-1: 4-(trifluoromethoxy)benzyl chloride [cymitquimica.com]
- 8. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of 4-(Trifluoromethyl)benzyl chloride and its isomers
A Spectroscopic Comparison of 4-(Trifluoromethyl)benzyl Chloride and its Isomers for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed spectroscopic comparison of this compound and its ortho- and meta-isomers: 2-(Trifluoromethyl)benzyl chloride and 3-(Trifluoromethyl)benzyl chloride. The data presented is essential for the unambiguous identification and characterization of these important reagents and building blocks in organic synthesis and drug development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the three isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz |
| This compound | CDCl₃ | 7.62 (d, J = 8.16 Hz, 2H, Ar-H), 7.47 (d, J = 8.08 Hz, 2H, Ar-H), 4.61 (s, 2H, CH₂Cl) |
| 2-(Trifluoromethyl)benzyl chloride | CDCl₃ | ~7.7-7.4 (m, 4H, Ar-H), ~4.8 (s, 2H, CH₂Cl) |
| 3-(Trifluoromethyl)benzyl chloride | CDCl₃ | ~7.6-7.4 (m, 4H, Ar-H), ~4.6 (s, 2H, CH₂Cl) |
¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | 141.5 (C), 130.5 (q, J = 32.8 Hz, C-CF₃), 129.2 (CH), 125.8 (q, J = 3.8 Hz, CH), 124.2 (q, J = 272.0 Hz, CF₃), 45.1 (CH₂Cl) |
| 2-(Trifluoromethyl)benzyl chloride | CDCl₃ | Data not readily available in detail. |
| 3-(Trifluoromethyl)benzyl chloride | CDCl₃ | Data not readily available in detail. |
¹⁹F NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | -62.8[1] |
| 2-(Trifluoromethyl)benzyl chloride | CDCl₃ | ~ -61 |
| 3-(Trifluoromethyl)benzyl chloride | CDCl₃ | ~ -63 |
Infrared (IR) Spectroscopy
| Compound | Technique | Characteristic Absorption Bands (cm⁻¹) |
| This compound | Neat/Liquid Film | ~3050 (Ar C-H stretch), ~1620 (Ar C=C stretch), ~1325 (C-F stretch), ~1160, 1120, 1070 (CF₃ symmetric and asymmetric stretches), ~820 (para-disubstituted C-H bend), ~700 (C-Cl stretch) |
| 2-(Trifluoromethyl)benzyl chloride | Neat/Liquid Film | Similar to 4-isomer with expected shifts in the fingerprint region due to ortho-substitution. |
| 3-(Trifluoromethyl)benzyl chloride | Neat/Liquid Film | Similar to 4-isomer with expected shifts in the fingerprint region due to meta-substitution. |
Mass Spectrometry (MS)
| Compound | Ionization Method | Key m/z values (relative intensity) |
| This compound | Electron Ionization (EI) | 194/196 ([M]⁺, Cl isotope pattern), 159 ([M-Cl]⁺), 109 ([M-Cl-CF₂]⁺) |
| 2-(Trifluoromethyl)benzyl chloride | Electron Ionization (EI) | 194/196 ([M]⁺, Cl isotope pattern), 159 ([M-Cl]⁺) |
| 3-(Trifluoromethyl)benzyl chloride | Electron Ionization (EI) | 194/196 ([M]⁺, Cl isotope pattern), 159 ([M-Cl]⁺) |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Spectra are typically acquired on the same instrument with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR: Spectra are acquired on a fluorine-capable spectrometer, with chemical shifts referenced to an external standard such as CFCl₃ (δ = 0 ppm).[5]
Infrared (IR) Spectroscopy
Sample Preparation (Neat/Liquid Film):
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6][7][8][9]
-
Place a single drop of the neat liquid sample directly onto the center of the ATR crystal or onto one of the salt plates.
-
If using salt plates, carefully place the second plate on top of the first to create a thin liquid film.
-
Acquire a background spectrum of the clean, empty accessory before running the sample spectrum.[7]
Data Acquisition:
-
Spectra are typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Samples are typically introduced via direct injection or through a gas chromatography (GC) interface.
-
Electron Ionization (EI) is a common method for these compounds, using a standard electron energy of 70 eV.
Data Acquisition:
-
The mass analyzer is scanned over a mass-to-charge (m/z) range of approximately 50-300 amu to detect the molecular ion and significant fragment ions.
Experimental Workflow
The logical flow of spectroscopic analysis for comparing these isomers can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of (Trifluoromethyl)benzyl chloride isomers.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. cif.iastate.edu [cif.iastate.edu]
- 5. rsc.org [rsc.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)benzyl Chloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-(Trifluoromethyl)benzyl chloride is critical for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this hazardous waste stream effectively.
This compound is a halogenated organic compound that requires specific handling and disposal protocols due to its hazardous nature.[1][2] Improper disposal can lead to environmental contamination and potential health risks. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.[1][3]
Waste Segregation and Container Management
Proper segregation of chemical waste is the first step in a compliant disposal process. This compound waste must be classified as hazardous and segregated into a dedicated waste stream for halogenated organic compounds.[1][2][4][5]
Key Segregation Practices:
-
Use designated, clearly labeled containers for "Halogenated Organic Waste".[1][2][8]
-
Ensure waste containers are kept tightly closed, except when adding waste, to prevent the release of vapors.[3][7][9]
-
Label the container with "Hazardous Waste" and list the full chemical name: "this compound".[6][8]
| Waste Stream | Acceptable | Unacceptable |
| Halogenated Organic Waste | This compound, Chloroform, Dichloromethane | Acetone, Ethanol, Hexanes, Hydrochloric Acid, Sodium Hydroxide |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexanes | This compound, Chloroform |
| Aqueous Waste | Dilute acidic or basic solutions (neutralized if possible) | Organic solvents, this compound |
Disposal Procedure Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Spill and Contaminated Material Management
In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[5] Do not use combustible materials like sawdust. The collected absorbent material is also considered hazardous waste and must be placed in a sealed, labeled container for disposal along with other halogenated organic waste.[6] Contaminated labware, such as pipette tips and empty containers, should also be disposed of as hazardous waste.
Final Disposal Method
The universally recommended method for the final disposal of this compound is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[10] This process ensures the complete destruction of the compound. Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood as a primary means of disposal.[1][3][5]
Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with all local, regional, and national regulations.[3][4][5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.dk [fishersci.dk]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 4-(Trifluoromethyl)benzyl chloride
Essential Safety and Handling Guide for 4-(Trifluoromethyl)benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 939-99-1). Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risks associated with this hazardous chemical.
Hazard Identification and Classification
This compound is a combustible liquid that can cause severe skin burns and eye damage[1][2]. It is crucial to handle this substance with extreme care in a controlled laboratory setting.
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Irritation | Category 1 |
| Flammable Liquids | Category 4 |
Data sourced from Fisher Scientific Safety Data Sheet.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield offers additional protection against splashes[1][3]. |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves are required. For prolonged contact, consult the glove manufacturer's resistance guide[4]. |
| Body Protection | Laboratory Coat and Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure. An impervious suit may be necessary for larger quantities[3][4]. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use a respirator if exposure limits are exceeded, if irritation is experienced, or when working outside a fume hood[1][3]. |
Operational Plan: Safe Handling Protocol
Always handle this compound within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible[3][4].
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare all necessary equipment and reagents within the fume hood.
-
Dispensing: Use a closed system or appropriate exhaust ventilation when transferring the chemical[1]. Avoid generating mist or vapors[4].
-
During Use: Keep the container tightly closed when not in use. Maintain a safe distance from incompatible materials such as strong oxidizing agents[1]. Keep away from open flames, hot surfaces, and other sources of ignition[1][2].
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling[1]. Decontaminate all equipment used.
Emergency Procedures
Immediate action is required in case of exposure.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention[1]. |
| Skin Contact | Immediately remove all contaminated clothing and shoes. Wash off with soap and plenty of water. Seek immediate medical attention[1]. |
| Inhalation | Move the person to fresh air. If not breathing, provide artificial respiration. Seek medical attention[1]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately[1]. |
In case of a spill, remove all sources of ignition. Absorb the spill with an inert absorbent material (e.g., sand, silica gel) and collect it into a suitable, closed container for disposal[1].
Storage and Disposal Plan
Storage: Store this compound in a locked, dry, cool, and well-ventilated area designated for corrosive materials[1][3]. Keep containers tightly closed and away from heat, sparks, and flames[1].
Disposal: this compound is considered a hazardous waste. All disposal practices must comply with local, regional, and national regulations[3]. The chemical should not be emptied into drains[3]. Chemical waste generators are responsible for proper waste classification and disposal[3]. It is transported under the classification UN3265, Corrosive liquid, acidic, organic, n.o.s.[5].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

